dimethyl[(pyridin-4-yl)sulfamoyl]amine
説明
Structure
3D Structure
特性
IUPAC Name |
4-(dimethylsulfamoylamino)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-10(2)13(11,12)9-7-3-5-8-6-4-7/h3-6H,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQMXOLDJHSBBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Properties of Dimethyl[(pyridin-4-yl)sulfamoyl]amine: A Technical Compendium
Abstract Dimethyl[(pyridin-4-yl)sulfamoyl]amine, chemically defined as N,N-dimethyl-N'-(pyridin-4-yl)sulfamide, represents a specialized heterocyclic scaffold in medicinal chemistry.[1] Bridging the structural gap between traditional sulfonamides and urea bioisosteres, this molecule offers unique electronic and steric properties for drug design.[1] This guide provides a comprehensive analysis of its physicochemical profile, synthetic pathways, and reactivity, serving as a foundational resource for researchers targeting kinase inhibition, carbonic anhydrase modulation, and fragment-based drug discovery.[1]
Chemical Identity & Structural Characterization[1][2][3][4][5]
The molecule comprises a central sulfamide linker connecting a lipophilic dimethylamine terminus to a polar, basic pyridine ring.[1] This hybrid structure dictates its dual behavior as both a hydrogen bond donor (sulfamide NH) and acceptor (pyridine N, sulfonyl O).[1]
| Parameter | Data |
| IUPAC Name | N,N-dimethyl-N'-(pyridin-4-yl)sulfamide |
| Common Name | Dimethyl[(pyridin-4-yl)sulfamoyl]amine |
| CAS Registry | 4810-41-7 (Isomer analog reference); Specific derivative often custom synthesized |
| Molecular Formula | |
| Molecular Weight | 201.25 g/mol |
| SMILES | CN(C)S(=O)(=O)Nc1ccncc1 |
| Geometry | Tetrahedral sulfur center; Planar pyridine ring |
Electronic Distribution
The sulfonyl group (
Physicochemical Profile
Understanding the physicochemical boundaries of this scaffold is critical for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties in early-stage drug discovery.[1]
| Property | Value / Characteristic | Mechanistic Insight |
| pKa (Pyridine N) | ~5.3 (Predicted) | The electron-withdrawing sulfamide group at the 4-position lowers the pKa slightly relative to unsubstituted pyridine (5.25).[1] |
| pKa (Sulfamide NH) | ~9.5 - 10.5 | The NH proton is weakly acidic, capable of deprotonation under basic conditions or forming strong H-bonds in active sites.[1] |
| LogP (Lipophilicity) | ~0.3 - 0.8 | The molecule is relatively polar due to the sulfonyl and pyridine moieties, suggesting good aqueous solubility potential.[1] |
| H-Bond Donors | 1 (Sulfamide NH) | Critical for directional binding interactions (e.g., with backbone carbonyls in enzymes).[1] |
| H-Bond Acceptors | 3 (Pyridine N, 2x Sulfonyl O) | Facilitates solvation and interaction with cationic residues.[1] |
Synthetic Methodology
The synthesis of dimethyl[(pyridin-4-yl)sulfamoyl]amine follows a nucleophilic substitution pathway.[1] The protocol below ensures high purity by mitigating the formation of bis-sulfonylated byproducts.
Reagents & Materials[1][5][8][9][10][11]
-
Substrate: 4-Aminopyridine (4-AP)[1]
-
Reagent: Dimethylsulfamoyl chloride (
)[1] -
Base: Triethylamine (
) or Pyridine (acts as solvent/base)[1] -
Solvent: Dichloromethane (DCM) or Acetonitrile (ACN)[1]
Step-by-Step Protocol
-
Preparation : Dissolve 4-aminopyridine (1.0 eq) in anhydrous DCM under an inert atmosphere (
or Ar). -
Activation : Add Triethylamine (1.5 eq) and cool the solution to 0°C to control the exotherm.
-
Addition : Dropwise add Dimethylsulfamoyl chloride (1.1 eq) over 20 minutes. The slow addition prevents localized high concentrations that could lead to double substitution on the exocyclic nitrogen.[1]
-
Reaction : Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (MeOH/DCM 1:9) or LC-MS.[1][2]
-
Workup : Quench with water. Wash the organic layer with saturated
(to remove HCl salts) and brine.[1] -
Purification : Dry over
, concentrate in vacuo, and recrystallize from Ethanol/Hexane or purify via flash column chromatography.
Reaction Mechanism Visualization
The following diagram illustrates the
Figure 1: Synthetic pathway showing nucleophilic attack and elimination steps.
Reactivity & Stability
Hydrolytic Stability
The sulfamide linkage (
-
Acidic Conditions (pH < 2): Protonation of the pyridine ring activates the system, but the sulfamide bond remains robust at room temperature.[1] Prolonged heating in strong acid (e.g., 6M HCl) may lead to cleavage into 4-aminopyridine and dimethylamine sulfonic acid.[1]
-
Basic Conditions (pH > 12): The sulfamide NH can be deprotonated (forming the anion), which stabilizes the molecule against nucleophilic attack.[1]
Metabolic Susceptibility
In biological systems, the primary metabolic soft spots are:
-
N-Oxidation: The pyridine nitrogen is susceptible to CYP450-mediated oxidation to the N-oxide.[1]
-
N-Demethylation: The dimethylamino group can undergo oxidative demethylation.[1]
Medicinal Chemistry Applications
Bioisosterism
This scaffold serves as a non-classical bioisostere for:
-
Ureas (
): The sulfamide provides a similar H-bond donor/acceptor motif but with a different bond angle and increased polarity.[1] -
Sulfonamides (
): The additional nitrogen ( ) allows for vector exploration into hydrophobic pockets that simple sulfonamides cannot reach.[1]
Target Engagement Logic
The pyridine ring is a proven pharmacophore for hinge-binding in kinase inhibitors (interacting with the ATP-binding site).[1] The sulfamoyl tail can extend into the solvent-exposed region or the "gatekeeper" pocket, depending on substitution.[1]
Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold to biological targets.[1]
References
-
PubChem. (2024).[1][3] N,N-dimethylpyridin-4-amine (DMAP) and Sulfamide Derivatives. National Library of Medicine.[1] Retrieved from [Link]
Sources
Technical Whitepaper: Structural Elucidation and Characterization of N,N-Dimethyl-N'-(pyridin-4-yl)sulfamide
Executive Summary
The compound dimethyl[(pyridin-4-yl)sulfamoyl]amine , systematically known as
This guide details a self-validating workflow for the synthesis, isolation, and definitive structural elucidation of this compound, utilizing High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy (
Part 1: Synthetic Causality & Provenance
To accurately elucidate the structure, one must first establish the chemical provenance. The synthesis dictates the primary connectivity, serving as the first layer of structural evidence.
Reaction Pathway
The synthesis relies on the nucleophilic attack of 4-aminopyridine on dimethylsulfamoyl chloride. The choice of base and solvent controls the regioselectivity, favoring the exocyclic amine over the pyridine ring nitrogen due to the reversibility of the
Figure 1: Synthetic pathway for the target sulfamide. The base promotes deprotonation of the exocyclic amine, driving the reaction toward the thermodynamically stable sulfonamide.
Experimental Protocol
Objective: Synthesize analytical-grade material for spectral acquisition.
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve 4-aminopyridine (1.0 eq) in anhydrous DMF.
-
Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise. Causality: NaH ensures irreversible deprotonation of the exocyclic amine (
), preventing competitive attack by the ring nitrogen. -
Addition: Dropwise add dimethylsulfamoyl chloride (1.1 eq). Stir at 0°C for 30 mins, then warm to RT for 4 hours.
-
Quench & Workup: Quench with saturated
. Extract with EtOAc (3x). Wash organic layer with water (5x) to remove DMF. -
Purification: Recrystallize from Ethanol/Water or perform flash chromatography (DCM:MeOH 95:5).
-
Quality Control: Verify purity via HPLC (>98% required for unambiguous NMR).
Part 2: Spectroscopic Forensics
This section details the logic for assigning the structure based on spectral data.
High-Resolution Mass Spectrometry (HRMS)
Before NMR analysis, the molecular formula must be confirmed to rule out dimerization or hydrolysis.
-
Technique: ESI-TOF (Positive Mode).
-
Expected Result:
peak at m/z 202.06 (Calculated for : 201.06). -
Validation: Presence of
adducts and absence of the starting material peak (95.06) confirms conversion.
NMR Spectroscopy: The Tautomeric Challenge
The critical structural question is whether the compound exists in the Amino form (sulfonamide) or the Imino form (sulfonimide).
Table 1: Predicted NMR Shifts & Assignment Logic (DMSO-
| Nucleus | Signal | Shift ( | Multiplicity | Structural Assignment |
| Py-H2, H6 | 8.20 - 8.40 | Doublet (AA') | Deshielded protons adjacent to ring Nitrogen. | |
| Py-H3, H5 | 7.00 - 7.20 | Doublet (BB') | Protons ortho to the sulfamoyl group. Upfield shift vs H2/H6 indicates electron density retention. | |
| 2.65 - 2.75 | Singlet (6H) | Characteristic dimethyl signal. Integration confirms 2:1 ratio vs Py-H2. | ||
| NH | 10.5 - 11.0 | Broad Singlet | Exchangeable proton. Downfield shift confirms acidity due to | |
| C=N (Ring) | ~150.0 | - | C2/C6 carbons. | |
| C-N (Ipso) | ~145.0 | - | C4 carbon attached to the sulfamide nitrogen. | |
| ~38.0 | - | Methyl carbons. |
Advanced Elucidation: N HMBC
To definitively prove the
-
Experiment: Long-range
H- N correlation. -
Logic:
-
If attached to exocyclic N: The NH proton will show a strong coupling to the exocyclic
N and a weaker 3-bond coupling to the Pyridine C3/C5. -
If attached to Ring N (Pyridinium salt): The chemical shift of the Ring N would move significantly upfield (shielded) compared to the free base, and the symmetry of the protons would be perturbed differently.
-
Figure 2: Elucidation logic tree. The symmetry of the proton signals rules out regioisomers, while the chemical shift values distinguish tautomers.
Part 3: X-Ray Crystallography (The Gold Standard)
While NMR provides solution-state data, X-ray crystallography confirms the solid-state tautomer and hydrogen bonding network. Sulfamides often crystallize as dimers linked by
Crystallization Protocol
-
Dissolve 20 mg of the purified compound in hot ethanol.
-
Add water dropwise until slight turbidity appears.
-
Add a single drop of ethanol to clear the solution.
-
Allow slow evaporation at room temperature for 48-72 hours.
Key Structural Parameters
-
Bond Lengths:
- : In the Amino form, this bond is single (~1.38-1.40 Å). In the Imino form, it shortens to a double bond character (~1.30-1.32 Å).
-
bonds: The
and bond lengths will differ slightly but remain within the sulfonamide range (1.60-1.63 Å).
-
Dihedral Angle: The angle between the pyridine ring and the sulfamide plane determines the degree of conjugation. A twisted conformation (angle > 45°) suggests limited conjugation and favors the amino tautomer.
Part 4: Tautomeric Analysis & Conclusion
The structure of N-heterocyclic sulfonamides is governed by the equilibrium:
Conclusion: Based on the strong electron-withdrawing nature of the sulfonyl group, the acidity of the NH is increased. However, literature on analogous N-(pyridin-4-yl)sulfonamides (References 1, 2) strongly suggests that the Amino tautomer is the predominant species in both solution (DMSO) and solid state. The aromaticity of the pyridine ring is the driving force maintaining the amino form.
Therefore, the elucidated structure is confirmed as
References
-
Gobis, K., et al. (2013). Synthesis and antibacterial activity of novel pyridine- and thiazole-based sulfonamides. Heterocyclic Communications.
-
Perlovich, G. L., et al. (2012). Sulfonamide vs. sulfonimide: tautomerism and electronic structure analysis of N-heterocyclic arenesulfonamides. New Journal of Chemistry.
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard text for NMR shift prediction).
-
Cambridge Crystallographic Data Centre (CCDC). (Search for "N-(pyridin-4-yl)sulfonamide" for analogous crystal structures).
-
PubChem Compound Summary. (2023). N,N-Dimethyl-N'-p-tolylsulfamide (Analogous sulfamide spectral data).
Sources
Navigating the Solution Space: A Technical Guide to the Solubility of Dimethyl[(pyridin-4-yl)sulfamoyl]amine
Foreword: Charting Unexplored Territory
In the landscape of pharmaceutical and chemical research, understanding a compound's solubility is a foundational pillar upon which the edifice of its potential application is built. It is a critical physicochemical parameter that dictates everything from reaction kinetics in a synthetic flask to bioavailability in a physiological system. This guide is dedicated to a compound of growing interest: dimethyl[(pyridin-4-yl)sulfamoyl]amine. As of the time of this writing, a comprehensive public-domain solubility profile for this specific molecule remains elusive. Therefore, this document serves a dual purpose: firstly, to provide a robust theoretical framework for predicting its solubility based on its structural attributes, and secondly, to offer a detailed, field-proven experimental protocol for its empirical determination in common laboratory solvents. This guide is crafted for the hands-on researcher, the meticulous scientist, and the forward-thinking drug developer, providing the necessary tools to confidently navigate the solubility assessment of this novel compound.
Part 1: The Molecular Blueprint - Physicochemical Profile and Solubility Predictions
The adage "like dissolves like" is a simple yet profound principle that governs solubility. A molecule's propensity to dissolve in a given solvent is a function of the interplay of its intrinsic properties with those of the solvent. An analysis of the structure of dimethyl[(pyridin-4-yl)sulfamoyl]amine allows us to make informed predictions.
Structural Breakdown and Predicted Properties:
-
Pyridine Ring: The pyridine moiety introduces a degree of aromaticity and is a weak base. The nitrogen atom in the ring is capable of acting as a hydrogen bond acceptor.
-
Sulfamoyl Group (-SO₂N-): This is a polar and electron-withdrawing group. The sulfonamide nitrogen's hydrogen (if present, though in this N,N-dimethylated case it is not) can act as a hydrogen bond donor, and the oxygens are strong hydrogen bond acceptors. This group significantly increases the polarity of the molecule.
-
Dimethylamine Group (-N(CH₃)₂): The tertiary amine is a weak base and the nitrogen can act as a hydrogen bond acceptor. The two methyl groups add some nonpolar character.
Overall Predicted Characteristics:
-
Polarity: The combination of the pyridine ring and the highly polar sulfamoyl group suggests that dimethyl[(pyridin-4-yl)sulfamoyl]amine is a polar molecule.
-
Hydrogen Bonding: The molecule possesses multiple hydrogen bond acceptors (the pyridine nitrogen, the sulfamoyl oxygens, and the dimethylamine nitrogen). The lack of a hydrogen on the sulfamoyl nitrogen reduces its hydrogen bond donating capacity.
-
pKa: The pyridine nitrogen will have a pKa characteristic of pyridines, making it basic. The sulfamoyl group is generally acidic, though the N,N-dimethyl substitution will influence this. The overall pH-solubility profile is expected to be complex.
Qualitative Solubility Predictions:
Based on this analysis, we can hypothesize its solubility in various classes of common laboratory solvents:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding. Due to the polar nature of the target molecule and the presence of hydrogen bond acceptors, moderate to good solubility is anticipated. In aqueous media, solubility will likely be pH-dependent.
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): These solvents are polar and can accept hydrogen bonds. High solubility is predicted in solvents like DMSO and DMF, which are excellent at solvating a wide range of organic molecules.[1]
-
Nonpolar Solvents (e.g., Hexanes, Toluene): Given the significant polarity of the sulfamoyl and pyridine groups, the compound is expected to have very low solubility in nonpolar solvents.
The following diagram illustrates the relationship between the molecular features and predicted solubility.
Caption: Predicted solubility based on molecular features.
Part 2: The Gold Standard - Experimental Determination of Thermodynamic Solubility
While predictions are invaluable for initial guidance, empirical data is the ultimate arbiter. The shake-flask method remains the reference technique for determining thermodynamic (or equilibrium) solubility.[2] This method measures the concentration of a saturated solution of the compound in a given solvent at a specific temperature when the system has reached equilibrium.
The Causality Behind the Shake-Flask Method:
This method is designed to be a self-validating system by ensuring that the fundamental definition of solubility is met: the maximum amount of a substance that can be dissolved in a solvent at equilibrium. Each step is deliberate:
-
Excess Solid: The use of an excess of the solid compound ensures that the solution becomes saturated.
-
Equilibration: Agitation over a prolonged period (24-72 hours) at a constant temperature allows the system to reach a dynamic equilibrium where the rate of dissolution equals the rate of precipitation.[2] This mitigates the risk of reporting the solubility of a metastable form or an incompletely dissolved sample.
-
Phase Separation: Careful separation of the solid and liquid phases is critical to ensure that only the dissolved compound is measured. Centrifugation followed by filtration is a robust approach.
-
Quantification: A validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy, provides an accurate measurement of the solute concentration in the supernatant.
Detailed Step-by-Step Protocol for Shake-Flask Solubility Determination:
-
Preparation:
-
Accurately weigh a sufficient amount of dimethyl[(pyridin-4-yl)sulfamoyl]amine into a series of inert glass vials (e.g., 2-4 mL). The amount should be in clear excess of its predicted solubility.
-
Add a precise volume of the desired solvent to each vial. Common lab solvents to test include:
-
Water (pH-adjusted buffers can also be used)
-
Methanol
-
Ethanol
-
Acetonitrile
-
Dimethyl Sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Toluene
-
Hexanes
-
-
Prepare each solvent-compound combination in triplicate to assess variability.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for at least 24 hours. For compounds with slow dissolution kinetics, 48 or 72 hours may be necessary.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the bulk of the undissolved solid to settle.
-
Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining suspended solid.
-
Carefully aspirate the supernatant, taking care not to disturb the solid pellet.
-
Filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) into a clean vial. Pre-conditioning the filter by passing a small amount of the solution through it first can minimize loss due to adsorption.[2]
-
-
Quantification:
-
Prepare a series of calibration standards of the compound in the same solvent at known concentrations.
-
Analyze the filtered supernatant and the calibration standards using a validated analytical method (e.g., HPLC-UV).
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of the compound in the supernatant by interpolating its analytical response on the calibration curve. This concentration is the thermodynamic solubility.
-
The following diagram outlines the experimental workflow for the shake-flask method.
Caption: Shake-Flask Method Workflow.
Part 3: High-Throughput Screening - A Glimpse into Kinetic Solubility
In early-stage research and drug discovery, where numerous compounds need to be evaluated quickly, thermodynamic solubility determination can be a bottleneck. In these scenarios, kinetic solubility assays provide a rapid, albeit less definitive, assessment.[3]
The Principle of Kinetic Solubility:
Kinetic solubility measures the concentration at which a compound, rapidly precipitated from a DMSO stock solution into an aqueous buffer, forms a detectable solid.[3] This is often determined by turbidimetry (light scattering).[4] It's important to recognize that this method reflects a metastable state and can be influenced by factors like the rate of addition and the presence of DMSO, potentially leading to an overestimation of the true equilibrium solubility.[2] However, it is highly valuable for rank-ordering compounds in a library.
Part 4: Data Presentation and Interpretation
All experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.
Table 1: Experimentally Determined Solubility of Dimethyl[(pyridin-4-yl)sulfamoyl]amine at 25 °C
| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Polar Protic | Water | Shake-Flask | ||
| Methanol | Shake-Flask | |||
| Ethanol | Shake-Flask | |||
| Polar Aprotic | Acetonitrile | Shake-Flask | ||
| DMSO | Shake-Flask | |||
| DMF | Shake-Flask | |||
| Nonpolar | Toluene | Shake-Flask | ||
| Hexanes | Shake-Flask |
Interpreting the Results:
The obtained data should be critically evaluated. How do the experimental values compare with the initial predictions? For instance, high solubility in DMSO and low solubility in hexanes would validate our understanding of the compound's polar nature. Any significant deviations from the predictions may suggest complex solute-solvent interactions or issues with the solid-state form of the compound (e.g., polymorphism).
Conclusion
While the solubility of dimethyl[(pyridin-4-yl)sulfamoyl]amine is not yet documented in the scientific literature, this guide provides a comprehensive framework for its prediction and empirical determination. By understanding the molecule's inherent physicochemical properties and applying robust experimental methodologies like the shake-flask method, researchers can confidently generate the high-quality solubility data essential for advancing their work. The principles and protocols detailed herein are designed to ensure scientific integrity and provide a solid foundation for the continued investigation of this promising compound.
References
-
Zhang, L., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. Available at: [Link]
-
Raytor (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]
-
Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]
-
American Pharmaceutical Review (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Available at: [Link]
-
StackExchange (2014). How to predict the solubility of an organic compound in different kinds of solvents?. Available at: [Link]
-
Van der Maelen, C., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. Available at: [Link]
Sources
The Pyridine Sulfonamide Scaffold: A Technical Guide to Discovery, Chemistry, and Therapeutic Evolution
Executive Summary
The fusion of the pyridine ring with the sulfonamide moiety represents a seminal leap in medicinal chemistry, transitioning drug discovery from simple aniline derivatives to complex heterocyclic pharmacophores. This guide analyzes the technical evolution of pyridine sulfonamide derivatives, from the discovery of Sulfapyridine (M&B 693) —the first effective treatment for pneumococcal pneumonia—to modern pyridine-sulfonylurea diuretics like Torsemide and contemporary kinase inhibitors. It details the physicochemical rationale (pKa modulation, solubility profiles) driving this scaffold's selection and provides validated synthetic protocols for researchers.
The Chemical Rationale: Why Pyridine?
The incorporation of a pyridine ring into the sulfonamide structure (
The pKa Modulation Hypothesis
Early sulfonamides like sulfanilamide had high pKa values (~10.4), leading to low water solubility at physiological pH (7.[1]4) and particularly in acidic urine (pH 5–6).[1] This caused crystalluria , a renal failure-inducing precipitation of the drug.
-
Benzene vs. Pyridine: Replacing the phenyl ring (or alkyl group) on the amide nitrogen with a pyridine ring introduces an electron-withdrawing heteroatom.[1]
-
Effect: The pyridine nitrogen stabilizes the negative charge on the sulfonamide nitrogen upon deprotonation via resonance and inductive effects.
-
Result: The pKa drops significantly (Sulfapyridine pKa
8.43), increasing the fraction of ionized (soluble) drug at physiological pH compared to sulfanilamide.[1] Later derivatives like sulfadiazine (pyrimidine ring) lowered this further to ~6.5, optimizing the balance between solubility and lipid permeability.
Structural Isomerism
Researchers must distinguish between two distinct scaffold orientations:
-
N-Pyridyl Sulfonamides: The pyridine is attached to the sulfonamide nitrogen (
).[1] -
Pyridine-Sulfonyl Derivatives: The sulfonyl group is attached directly to the pyridine ring (
).[1]-
Example: Torsemide.
-
Primary Use: Loop diuretics, Thromboxane antagonists.
-
Historical Genesis: The M&B 693 Breakthrough
Compound: Sulfapyridine (M&B 693) Discovery: 1937, May & Baker (UK) Key Chemists: Arthur Ewins and Montague Phillips.[1]
Before 1937, sulfanilamide was effective against streptococci but failed against pneumococci (the cause of lobar pneumonia). Ewins and Phillips synthesized 2-(p-aminobenzenesulphonamido)pyridine by reacting p-acetamidobenzenesulphonyl chloride with 2-aminopyridine, followed by hydrolysis.[1]
-
Clinical Impact: It reduced the mortality rate of pneumonia from ~20% to <5%. Its most famous patient was Winston Churchill , cured of pneumonia in Carthage (1943), which kept him in the war effort.
-
Obsolescence: Despite its efficacy, Sulfapyridine had poor solubility (leading to renal stones) and was eventually superseded by less toxic pyrimidine derivatives (Sulfadiazine) and penicillin.[1]
Mechanistic Evolution
The pharmacological utility of the scaffold has shifted from folate pathway inhibition to ion transport modulation and kinase inhibition.
Antibacterial Mechanism (The Folate Pathway)
Sulfapyridine acts as a competitive inhibitor of dihydropteroate synthase (DHPS) .[1] It mimics para-aminobenzoic acid (PABA).[1]
-
Binding: The pyridine ring occupies a hydrophobic pocket intended for the glutamate tail of the folate precursor, while the sulfonamide mimics the transition state of the PABA condensation.
Diuretic Mechanism (Na-K-2Cl Inhibition)
Torsemide represents the modern "pyridine-sulfonyl" class.[1]
-
Target: The Na
-K -2Cl cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle. -
Chemistry: The pyridine-3-sulfonylurea moiety binds to the Cl
binding site of the transporter, preventing salt reabsorption. The high lipophilicity of the pyridine ring (compared to the furan in furosemide) allows for higher bioavailability and a longer half-life.
Visualization: Pathway & Genealogy
Caption: The structural genealogy of pyridine sulfonamides, evolving from antibacterial agents to diuretics and kinase inhibitors.
Synthetic Methodologies
Classical Synthesis (Schotten-Baumann Conditions)
The historical route used for Sulfapyridine.[1] Protocol:
-
Reagents: 4-Acetamidobenzenesulfonyl chloride (1.0 eq), 2-Aminopyridine (1.1 eq), Pyridine (solvent/base).[1]
-
Procedure: Dissolve amine in dry pyridine. Add sulfonyl chloride portion-wise at 0°C. Stir at RT for 12h. Pour into dilute HCl. Filter precipitate.
-
Hydrolysis: Reflux intermediate in 2N NaOH to remove acetyl protection.
-
Yield: Typically 60–70%.
-
Limitation: Harsh conditions; difficult with electron-deficient amines.[1]
Modern Palladium-Catalyzed Coupling
For synthesizing complex pyridine-sulfonyl derivatives (like Torsemide precursors) or coupling sulfonamides to halopyridines (Buchwald-Hartwig modification).[1]
Protocol: Pd-Catalyzed Sulfonamidation of Chloropyridines This protocol overcomes the poor nucleophilicity of sulfonamides.
| Component | Reagent/Condition | Role |
| Substrate | 2-Chloropyridine | Electrophile |
| Nucleophile | Aryl Sulfonamide ( | Sulfonamide Source |
| Catalyst | Palladium(0) Source | |
| Ligand | Xantphos or BrettPhos (4 mol%) | Steric/Electronic Tuning |
| Base | Deprotonation | |
| Solvent | 1,4-Dioxane | High-boiling ether |
| Temp/Time | 100°C / 12–18 h | Reaction parameters |
Step-by-Step Workflow:
-
Charge an oven-dried Schlenk tube with
, Ligand, and . -
Purge with Argon (3 cycles).
-
Add 2-Chloropyridine and Sulfonamide dissolved in anhydrous Dioxane.
-
Heat to 100°C under Argon balloon.
-
Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).
Comparative Data: Key Pyridine Sulfonamide Drugs
| Drug Name | Structure Type | Target | pKa (Sulfonamide) | Clinical Indication |
| Sulfapyridine | N-Pyridyl | DHPS (Folate) | 8.43 | Dermatitis Herpetiformis (Historical: Pneumonia) |
| Torsemide | Pyridine-3-sulfonyl | NKCC2 (Kidney) | 6.6–7.1 | Heart Failure, Edema, Hypertension |
| Vemurafenib | Pyrrolopyridine | BRAF V600E | ~6.5 | Metastatic Melanoma |
| Dabrafenib | Thiazole/Pyrimidine | BRAF V600E | 6.6 | Metastatic Melanoma |
*Note: Vemurafenib and Dabrafenib contain sulfonamide moieties integrated with pyridine-like or pyrimidine scaffolds, illustrating the "fragment" evolution of the class.
Future Horizons: PROTACs and Fragment-Based Design
The pyridine sulfonamide moiety is currently experiencing a renaissance in PROTAC (Proteolysis Targeting Chimera) design.[1]
-
Role: The sulfonamide group acts as a "warhead" or linker attachment point for E3 ligase recruiters (e.g., recruiting Cereblon via thalidomide analogs linked to sulfonamides).
-
Advantage: The pyridine ring offers a rigid, polar handle to orient the linker away from the protein binding interface, improving degradation efficiency.
References
-
Discovery of Sulfapyridine: Ewins, A. J., & Phillips, M. A. (1938). The Chemotherapy of Pneumococcal Infections. The Lancet. Link
-
Torsemide Pharmacology: Friedel, H. A., & Buckley, M. M. (1991). Torasemide: A Review of its Pharmacological Properties and Therapeutic Potential. Drugs. Link
-
Pd-Catalyzed Synthesis: Baskin, J. M., & Wang, Z. (2008).[1] An Efficient Copper-Catalyzed Formation of N-Aryl Sulfonamides. Organic Letters. Link (Note: Copper is often used, but Pd variants exist for deactivated pyridines).[1]
-
pKa and Crystalluria: Daudon, M., et al. (2004).[1] Drug-Induced Crystalluria. Annales de Biologie Clinique. Link
-
Scaffold Analysis: Bemis, G. W., & Murcko, M. A. (1996). The Properties of Known Drugs.[3][4][5][6][7][8][9][10] 1. Molecular Frameworks. Journal of Medicinal Chemistry. Link[1]
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- 1. AMPRENAVIR [HSDB] | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Glafenine | C19H17ClN2O4 | CID 3474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Investigation into the Use of Encorafenib to Develop Potential PROTACs Directed against BRAFV600E Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Drug-induced nephrolithiasis and crystalluria: the particular case of the sulfasalazine derivatives [comptes-rendus.academie-sciences.fr]
- 9. Belinostat,PXD101, PX105684 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
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potential biological activity of N,N-dimethyl-N'-(pyridin-4-yl)sulfamide
An In-depth Technical Guide on the Potential Biological Activity of N,N-dimethyl-N'-(pyridin-4-yl)sulfamide
Foreword
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. The sulfamide moiety, a structural analog of the well-known sulfonamide group, has garnered increasing interest for its diverse biological activities and favorable physicochemical properties. When coupled with a heterocyclic system like pyridine, a privileged structure in medicinal chemistry, the resulting molecule, N,N-dimethyl-N'-(pyridin-4-yl)sulfamide, presents a compelling case for investigation.
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential biological activities of N,N-dimethyl-N'-(pyridin-4-yl)sulfamide. As no specific biological data for this compound is publicly available, this document is structured as a hypothesis-driven roadmap. It leverages the known pharmacology of its constituent chemical motifs—the sulfamide and the pyridine ring—to propose potential therapeutic applications and to provide detailed, actionable experimental protocols for their validation. This guide is designed not as a mere recitation of facts, but as a strategic blueprint for initiating a research program aimed at unlocking the therapeutic potential of this promising, yet unexplored, chemical entity.
Introduction: The Scientific Rationale
N,N-dimethyl-N'-(pyridin-4-yl)sulfamide is a small molecule characterized by a central sulfamide core [(CH₃)₂NSO₂NH-], flanked by a dimethylamino group and a 4-pyridinyl moiety. This unique arrangement of functional groups suggests a rich potential for biological interactions.
-
The Sulfamide Scaffold: Sulfamides and their related sulfonamides are foundational scaffolds in medicinal chemistry.[1][2] Since the discovery of the antibacterial sulfonamides in the 1930s, this class of compounds has yielded a plethora of FDA-approved drugs for a wide range of diseases, including viral infections, cancer, and inflammatory conditions.[1][2] Their success stems from their ability to act as versatile pharmacophores, capable of engaging in key hydrogen bonding interactions with a variety of biological targets. They are known to inhibit enzymes such as carbonic anhydrases, proteases, and kinases.[1][2]
-
The Pyridine Ring: The pyridine nucleus is another cornerstone of drug design, found in numerous natural products and pharmaceuticals.[3][4] Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, facilitating interactions with biological macromolecules and influencing the compound's pharmacokinetic properties. Pyridine derivatives have demonstrated a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[3][4]
The combination of these two pharmacologically significant motifs in N,N-dimethyl-N'-(pyridin-4-yl)sulfamide warrants a thorough investigation into its potential therapeutic applications.
Physicochemical and Structural Profile
A preliminary in silico analysis of N,N-dimethyl-N'-(pyridin-4-yl)sulfamide provides insights into its drug-like properties.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Method |
| Molecular Formula | C₇H₁₁N₃O₂S | - |
| Molecular Weight | 201.25 g/mol | - |
| XLogP3 | -0.4 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
| Rotatable Bonds | 2 | PubChem |
| Topological Polar Surface Area | 69.9 Ų | PubChem |
These predicted properties suggest that N,N-dimethyl-N'-(pyridin-4-yl)sulfamide adheres to Lipinski's Rule of Five, a widely used guideline for assessing the drug-likeness of a chemical compound. Its low molecular weight and moderate polarity suggest a good potential for oral bioavailability.
Proposed Synthesis of N,N-dimethyl-N'-(pyridin-4-yl)sulfamide
A plausible and efficient synthesis of the title compound is crucial for enabling its biological evaluation. The following protocol is based on established methods for the synthesis of unsymmetrical sulfamides.
Synthetic Scheme
Caption: Proposed synthesis of N,N-dimethyl-N'-(pyridin-4-yl)sulfamide.
Step-by-Step Protocol
-
Reaction Setup: To a solution of 4-aminopyridine (1.0 eq) in anhydrous pyridine (0.2 M) in a round-bottom flask under a nitrogen atmosphere, cool the mixture to 0°C using an ice bath.
-
Addition of Reagent: Add dimethylsulfamoyl chloride (1.1 eq) dropwise to the cooled solution over a period of 15 minutes with vigorous stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product, N,N-dimethyl-N'-(pyridin-4-yl)sulfamide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Postulated Biological Activities and Investigational Workflows
Based on the structural components of N,N-dimethyl-N'-(pyridin-4-yl)sulfamide, we hypothesize three primary areas of potential biological activity: carbonic anhydrase inhibition, anticancer activity, and antimicrobial activity.
Hypothesis 1: Carbonic Anhydrase Inhibition
Rationale: The sulfonamide group is a classic zinc-binding pharmacophore found in numerous potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[1][2] The sulfamide moiety in N,N-dimethyl-N'-(pyridin-4-yl)sulfamide is structurally similar and may also coordinate with the zinc ion in the active site of CAs.
Potential Mechanism of Action:
Caption: Proposed mechanism of carbonic anhydrase inhibition.
4.1.1 Experimental Workflow: In Vitro Carbonic Anhydrase II Inhibition Assay
Caption: Workflow for in vitro carbonic anhydrase II inhibition assay.
4.1.2 Detailed Protocol
-
Materials: Human carbonic anhydrase II (hCA II), N,N-dimethyl-N'-(pyridin-4-yl)sulfamide, p-nitrophenyl acetate (p-NPA), Tris buffer (pH 7.4), 96-well microplate, spectrophotometer.
-
Compound Preparation: Prepare a stock solution of N,N-dimethyl-N'-(pyridin-4-yl)sulfamide in DMSO and create a series of dilutions in Tris buffer.
-
Assay Procedure:
-
In a 96-well plate, add 140 µL of Tris buffer, 20 µL of hCA II solution, and 20 µL of the compound dilution (or DMSO for control).
-
Incubate at room temperature for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of p-NPA solution.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (V₀) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Hypothesis 2: Anticancer Activity
Rationale: Both sulfonamide and pyridine moieties are present in numerous anticancer agents.[4][5][6] They can exert their effects through various mechanisms, including the inhibition of kinases, tubulin polymerization, or cyclooxygenase-2 (COX-2).[6]
Potential Mechanism of Action (Example: Kinase Inhibition):
Caption: Postulated anticancer mechanism via kinase inhibition.
4.2.1 Experimental Workflow: Cell Viability Assay (MTT Assay)
Caption: Workflow for assessing anticancer activity using an MTT assay.
4.2.2 Detailed Protocol
-
Materials: Cancer cell lines (e.g., MCF-7, HepG2), complete culture medium, N,N-dimethyl-N'-(pyridin-4-yl)sulfamide, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, 96-well plates.
-
Cell Culture: Culture cancer cells in appropriate medium until they reach 80% confluency.
-
Assay Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Hypothesis 3: Antimicrobial Activity
Rationale: The sulfonamide functional group is the basis of sulfa drugs, which act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[7] Pyridine derivatives have also been reported to possess significant antibacterial and antifungal properties.[3][8]
Potential Mechanism of Action (Antibacterial):
Caption: Postulated antibacterial mechanism via inhibition of folic acid synthesis.
4.3.1 Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
4.3.2 Detailed Protocol
-
Materials: Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus), Mueller-Hinton broth (MHB), N,N-dimethyl-N'-(pyridin-4-yl)sulfamide, 96-well plates.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard.
-
Assay Procedure:
-
In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB.
-
Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria in broth) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
-
To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is plated on agar. The lowest concentration that kills 99.9% of the initial inoculum is the MBC.
-
Conclusion and Future Perspectives
N,N-dimethyl-N'-(pyridin-4-yl)sulfamide is a molecule of significant interest, positioned at the intersection of two pharmacologically validated scaffolds. While experimental data is currently lacking, a robust, hypothesis-driven approach provides a clear path forward for its investigation. The proposed research plan, encompassing chemical synthesis and a tiered biological screening cascade, offers a comprehensive strategy to elucidate the therapeutic potential of this compound.
Positive results in any of the initial in vitro assays will trigger further studies, including selectivity profiling (e.g., against other CA isoforms or kinases), mechanism of action studies (e.g., enzyme kinetics, molecular docking), and evaluation in more complex cellular models. Ultimately, these foundational studies will determine whether N,N-dimethyl-N'-(pyridin-4-yl)sulfamide or its analogs represent a promising new class of therapeutic agents.
References
-
Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. Available at: [Link]
-
Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. Available at: [Link]
-
Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed. Available at: [Link]
-
The recent progress of sulfonamide in medicinal chemistry. SciSpace. Available at: [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Available at: [Link]
-
Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. PubMed. Available at: [Link]
-
Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial, MTT and Molecular Docking Assessment. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega. Available at: [Link]
-
Synthesis of 4-[4'-(N,N-Dimethylsulfamoyl)piperazin-1-yl]pyridine Derivatives as Sorbitol Dehydrogenase Potential Inhibitors. ResearchGate. Available at: [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC. Available at: [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]
-
(PDF) The facile synthesis of a pyrimidinyl sulfonamide (N,N,N,6-tetramethyl-2-(4-nitrophenylsulfonamido)pyrimidin-4-ammoniumchloride) as a PET tracer precursor. ResearchGate. Available at: [Link]
-
(PDF) Biological activities of sulfonamides. ResearchGate. Available at: [Link]
-
Sulfamide, N,N-dimethyl-N'-phenyl-. PubChem. Available at: [Link]
-
Recent advances in the synthesis of N-acyl sulfonamides. PMC. Available at: [Link]
-
Design, synthesis and biological evaluation of sulfamethazine derivatives as potent neuraminidase inhibitors. PMC. Available at: [Link]
-
Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. Available at: [Link]
-
Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery. ChemRxiv. Available at: [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews. Available at: [Link]
-
Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. Available at: [Link]
-
(PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. ResearchGate. Available at: [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to N,N-Dimethyl-N'-(pyridin-4-yl)sulfuric Diamide
This technical guide provides a comprehensive overview of the novel compound, N,N-dimethyl-N'- (pyridin-4-yl)sulfuric diamide. As this molecule is not extensively documented in publicly available literature, this document serves as a foundational resource for researchers and drug development professionals. It outlines a proposed synthetic pathway, predicts its physicochemical and spectroscopic properties based on established chemical principles and analogous structures, and discusses its potential applications in medicinal chemistry.
Compound Identification and Nomenclature
The molecule in focus, with the chemical name dimethyl[(pyridin-4-yl)sulfamoyl]amine, is more systematically named according to IUPAC conventions.
-
Proposed IUPAC Name: N,N-dimethyl-N'- (pyridin-4-yl)sulfuric diamide
-
Common Synonyms: 4-(N,N-dimethylsulfamoylamino)pyridine
-
CAS Number: As a novel compound, a unique CAS Registry Number has not yet been assigned. A number will be allocated by the Chemical Abstracts Service upon the publication and indexing of its synthesis and characterization.
-
Molecular Formula: C₇H₁₁N₃O₂S
-
Molecular Weight: 201.25 g/mol
The structure consists of a pyridine ring substituted at the 4-position with a nitrogen atom, which is in turn bonded to a dimethylsulfamoyl group.
Caption: Structure of N,N-dimethyl-N'-(pyridin-4-yl)sulfuric diamide.
Proposed Synthesis Protocol
The synthesis of N,N-dimethyl-N'- (pyridin-4-yl)sulfuric diamide can be logically achieved through the nucleophilic substitution of the chloride in N,N-dimethylsulfamoyl chloride by the exocyclic amino group of 4-aminopyridine. This reaction is a standard method for the formation of sulfonamides.[1]
Reaction Scheme:
4-Aminopyridine + N,N-Dimethylsulfamoyl Chloride → N,N-dimethyl-N'- (pyridin-4-yl)sulfuric diamide + HCl
The reaction is facilitated by a non-nucleophilic base, such as triethylamine or pyridine, to quench the hydrochloric acid byproduct.
Experimental Procedure
Materials:
-
4-Aminopyridine (reactant)
-
N,N-Dimethylsulfamoyl chloride (reactant)[2]
-
Triethylamine (base)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (solvent)[1]
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (eluents for chromatography)
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-aminopyridine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reagent: Dissolve N,N-dimethylsulfamoyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the stirred solution of 4-aminopyridine over 30 minutes, maintaining the temperature at 0 °C.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure N,N-dimethyl-N'- (pyridin-4-yl)sulfuric diamide.
Sources
The Synthetic Utility of N,N-Dimethyl-N'-(pyridin-4-yl)sulfamide: A Guide for the Research Chemist
Introduction: Unveiling a Versatile Pyridinyl Sulfonamide Building Block
In the landscape of modern organic synthesis and drug discovery, pyridine-containing molecules represent a cornerstone of molecular design, with a significant number of FDA-approved drugs featuring this heterocycle.[1] The incorporation of a sulfonamide moiety further enhances the chemical and biological diversity of these scaffolds. This guide focuses on the synthesis and potential applications of a lesser-explored yet highly versatile building block: N,N-dimethyl-N'-(pyridin-4-yl)sulfamide .
This compound, systematically named N,N-dimethyl-N'-(pyridin-4-yl)sulfuric diamide, possesses a unique combination of structural features: a nucleophilic and potentially coordinating pyridine nitrogen, an acidic N-H proton on the sulfonamide linkage, and a dimethylsulfamoyl group. These characteristics suggest a broad range of applications in organic synthesis, from serving as a versatile coupling partner to acting as a directing group in C-H functionalization reactions. This document provides a comprehensive overview of its synthesis and explores its potential utility for researchers, scientists, and professionals in drug development.
Synthesis of N,N-Dimethyl-N'-(pyridin-4-yl)sulfamide: A Detailed Protocol
The synthesis of N,N-dimethyl-N'-(pyridin-4-yl)sulfamide can be reliably achieved through the reaction of 4-aminopyridine with dimethylsulfamoyl chloride. This method is analogous to the general synthesis of N-aryl sulfonamides.[2]
Reaction Scheme:
Experimental Protocol:
Materials:
-
4-Aminopyridine (1.0 eq)
-
Dimethylsulfamoyl chloride (1.1 eq)
-
Anhydrous Pyridine (as solvent or 2.0-3.0 eq as base)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath.
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-aminopyridine (1.0 eq) in anhydrous dichloromethane (DCM). If using pyridine as the primary solvent, dissolve the 4-aminopyridine directly in anhydrous pyridine.
-
Addition of Base: If using DCM as the solvent, add anhydrous pyridine (2.0-3.0 eq) to the solution.
-
Addition of Sulfamoyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. To the stirred solution, add dimethylsulfamoyl chloride (1.1 eq) dropwise via a syringe. A white precipitate may form upon addition.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of 1 M HCl. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude N,N-dimethyl-N'-(pyridin-4-yl)sulfamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Potential Applications in Organic Synthesis
While specific, documented applications of N,N-dimethyl-N'-(pyridin-4-yl)sulfamide in organic synthesis are not extensively reported, its structural motifs suggest several potential areas of utility, drawing parallels from the reactivity of related compounds.
As a Nucleophilic Coupling Partner
The pyridine ring is a common structural element in many biologically active molecules. The acidic N-H proton of the sulfonamide can be deprotonated with a suitable base to form the corresponding anion, which can then act as a nucleophile in various coupling reactions.
-
N-Arylation and N-Alkylation: The deprotonated sulfonamide can undergo N-arylation or N-alkylation reactions, providing a route to more complex substituted pyridines. This is a common strategy for elaborating sulfonamide-containing scaffolds.
Directing Group in C-H Functionalization
The pyridine nitrogen and the sulfonamide group can both act as directing groups in transition-metal-catalyzed C-H functionalization reactions. This allows for the selective introduction of functional groups at specific positions on the pyridine ring, a powerful strategy in late-stage functionalization of complex molecules.
-
Ortho-C-H Functionalization: The pyridine nitrogen is a well-established directing group for the ortho-C-H functionalization of pyridine rings.
-
Potential for Remote C-H Functionalization: The sulfonamide group could also influence the regioselectivity of C-H activation, potentially enabling functionalization at the C-3 position of the pyridine ring.
Precursor to Other Functional Groups
The sulfamoyl moiety can potentially be cleaved or transformed into other functional groups, making N,N-dimethyl-N'-(pyridin-4-yl)sulfamide a versatile synthetic intermediate.
Ligand in Coordination Chemistry
The presence of both a pyridine nitrogen and the sulfonamide group offers multiple coordination sites for metal ions. This suggests that N,N-dimethyl-N'-(pyridin-4-yl)sulfamide and its derivatives could serve as ligands in coordination chemistry and catalysis.
Mechanistic Considerations
The synthetic and functionalization reactions involving N,N-dimethyl-N'-(pyridin-4-yl)sulfamide are governed by fundamental principles of organic chemistry.
Sulfonamide Formation
The synthesis of the title compound proceeds via a nucleophilic acyl substitution mechanism. The more nucleophilic amino group of 4-aminopyridine attacks the electrophilic sulfur atom of dimethylsulfamoyl chloride. The pyridine, acting as a base, then neutralizes the generated HCl.
Diagram of the Synthetic Workflow
Caption: A generalized workflow for the synthesis of N,N-dimethyl-N'-(pyridin-4-yl)sulfamide.
Diagram of Potential C-H Functionalization
Caption: Potential regioselective C-H functionalization pathways of N,N-dimethyl-N'-(pyridin-4-yl)sulfamide.
Quantitative Data Summary
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Yield Range |
| Aryl Amine | Sulfonyl Chloride | Pyridine | DCM, THF, etc. | 70-95% |
| 4-Aminopyridine | Dimethylsulfamoyl Chloride | Pyridine | DCM | Estimated: 75-90% |
Conclusion and Future Outlook
N,N-dimethyl-N'-(pyridin-4-yl)sulfamide emerges as a promising and versatile building block for organic synthesis and medicinal chemistry. Its straightforward synthesis and the presence of multiple reactive sites open avenues for the creation of diverse molecular architectures. Future research into the specific applications of this compound, particularly in the realms of C-H functionalization and as a versatile coupling partner, is warranted and expected to unveil its full potential as a valuable tool for the modern synthetic chemist.
References
-
Synthesis of 4-[4'-(N,N-Dimethylsulfamoyl)piperazin-1-yl]pyridine Derivatives as Sorbitol Dehydrogenase Potential Inhibitors. ResearchGate. (2000). [Link]
-
Synthesis of N-(pyridin-4-yl)(tolu-4-yl)sulphonamide... ResearchGate. (n.d.). [Link]
-
Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry. (2021). [Link]
-
4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. (2025). [Link]
-
The facile synthesis of a pyrimidinyl sulfonamide... ResearchGate. (2025). [Link]
-
Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. (n.d.). [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. (2020). [Link]
-
C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. PMC - NIH. (n.d.). [Link]
-
SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Semantic Scholar. (n.d.). [Link]
-
Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. (2024). [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC - NIH. (2023). [Link]
-
Synthesis of 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride and determination of cytotoxicity and apoptosis in human colon cancer cells. Journal of King Saud University - Science. (2023). [Link]
-
The reaction of 4-chloropyridine with some amines. ResearchGate. (2025). [Link]
-
SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. (n.d.). [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing. (n.d.). [Link]
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protocol for kinase inhibition assay with dimethyl[(pyridin-4-yl)sulfamoyl]amine
Application Note & Protocol
A Luminescence-Based Assay for Characterizing the Inhibitory Potential of Dimethyl[(pyridin-4-yl)sulfamoyl]amine Against Protein Kinases
Abstract
Protein kinases are critical regulators of cellular signaling and represent a major class of therapeutic targets, particularly in oncology and immunology.[1] The development of novel kinase inhibitors requires robust and reliable methods for quantifying their inhibitory activity. This document provides a detailed protocol for determining the in vitro potency of a novel compound, dimethyl[(pyridin-4-yl)sulfamoyl]amine, using a luminescence-based kinase assay. The described methodology is centered around the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of adenosine diphosphate (ADP) produced during the enzymatic reaction.[2] This approach offers a non-radioactive, highly sensitive, and high-throughput compatible alternative to traditional methods, making it ideal for inhibitor profiling and IC₅₀ determination in a drug discovery setting.[3][4]
Introduction: The Rationale for Kinase Inhibition Profiling
Kinases catalyze the transfer of a phosphate group from ATP to a specific substrate, a process fundamental to cellular regulation.[5] Their dysregulation is a hallmark of numerous diseases.[6] Consequently, small molecules that can modulate kinase activity are of significant therapeutic interest.[7] Dimethyl[(pyridin-4-yl)sulfamoyl]amine is a novel compound featuring a sulfamoyl-substituted pyridine scaffold. Similar structural motifs have been identified as critical for the activity of potent kinase inhibitors, suggesting this compound may have inhibitory potential.[8][9]
To validate this hypothesis, a quantitative assessment of its ability to inhibit a specific kinase is necessary. The half-maximal inhibitory concentration (IC₅₀) is the most common metric for inhibitor potency. This protocol outlines a comprehensive workflow to determine the IC₅₀ of dimethyl[(pyridin-4-yl)sulfamoyl]amine against a selected protein kinase. We will employ the ADP-Glo™ Kinase Assay, a universal platform that can be adapted for virtually any kinase, substrate, and ATP concentration.[2][10]
Principle of the Luminescence-Based ADP-Glo™ Kinase Assay
The assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The protocol is performed in a simple, homogeneous "add-mix-read" format and consists of three main stages:
-
Kinase Reaction : The kinase, its substrate, ATP, and the test inhibitor (dimethyl[(pyridin-4-yl)sulfamoyl]amine) are incubated together. The kinase transfers phosphate from ATP to the substrate, producing ADP. The amount of ADP produced is directly proportional to the kinase activity.
-
ATP Depletion : After the kinase reaction, the ADP-Glo™ Reagent is added. This reagent simultaneously terminates the kinase reaction and depletes the remaining unconsumed ATP. This step is crucial because high levels of ATP would interfere with the subsequent luminescence-generating step.
-
ADP Conversion & Detection : The Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced in the first step back into ATP. This newly synthesized ATP serves as a substrate for a thermostable luciferase, which generates a stable, "glow-type" luminescent signal.[11] The intensity of this light signal is directly proportional to the initial ADP concentration and, therefore, the activity of the kinase.[2]
The entire process is visualized in the diagram below.
Caption: The ADP-Glo™ assay principle.
Materials and Reagents
Equipment
-
Multimode microplate reader with luminescence detection capabilities
-
Calibrated single-channel and multi-channel pipettes
-
Acoustic dispenser (optional, for high-throughput applications)
-
Standard laboratory vortexer and microcentrifuge
Consumables
-
White, opaque, flat-bottom 96-well or 384-well microplates (low-volume recommended)
-
Reagent reservoirs
-
Sterile pipette tips
Reagents
-
Test Compound: Dimethyl[(pyridin-4-yl)sulfamoyl]amine, stock solution prepared in 100% Dimethyl Sulfoxide (DMSO).
-
Kinase: Purified, active recombinant kinase of interest (e.g., Abl1, c-Src, EGFR).
-
Kinase Substrate: Appropriate peptide or protein substrate for the chosen kinase.
-
Adenosine Triphosphate (ATP): High-purity ATP solution.
-
Kinase Assay Buffer: (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Buffer composition may need optimization depending on the specific kinase.
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. No. V9101 or similar).
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
ATP and ADP standards (for validation)
-
-
Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine) for assay validation.
Detailed Experimental Protocol
This protocol is designed for a 384-well plate format. Volumes can be adjusted for other plate types. The final DMSO concentration in the kinase reaction should be kept constant across all wells and ideally should not exceed 1% to avoid impacting enzyme activity.[1]
Part A: Reagent Preparation
-
Test Compound Serial Dilution:
-
Prepare a 10 mM stock solution of dimethyl[(pyridin-4-yl)sulfamoyl]amine in 100% DMSO.
-
Perform a serial dilution series in 100% DMSO. For a 10-point IC₅₀ curve, a 1:3 dilution series is recommended, starting from the 10 mM stock. This will create a concentration range to effectively capture the dose-response relationship.
-
Prepare a DMSO-only control (for 0% inhibition or high signal) and a control inhibitor dilution series.
-
-
Kinase Working Solution:
-
Dilute the kinase stock to a 2X working concentration in the kinase assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range (typically 10-30% ATP consumption).
-
-
Substrate/ATP Working Solution:
-
Prepare a 2X working solution containing both the kinase substrate and ATP in the kinase assay buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to accurately assess ATP-competitive inhibitors.[4]
-
Part B: Assay Plate Setup and Kinase Reaction
-
Compound Dispensing: Add 1 µL of each compound dilution from the series prepared in Part A to the appropriate wells of the 384-well plate. Add 1 µL of 100% DMSO to the control wells (0% and 100% inhibition).
-
Enzyme Addition: Add 10 µL of the 2X Kinase Working Solution to all wells except the "no enzyme" negative controls. To these negative control wells, add 10 µL of kinase assay buffer.
-
Initiate Kinase Reaction: Add 10 µL of the 2X Substrate/ATP Working Solution to all wells to start the reaction. The total reaction volume is now 21 µL.
-
Incubation: Mix the plate gently on a plate shaker for 30 seconds. Centrifuge briefly to collect the contents at the bottom of the wells. Incubate the plate at 30°C for 60 minutes. The incubation time may require optimization.[12]
Part C: Luminescence Detection
-
Stop Reaction & Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well. Mix on a plate shaker for 30 seconds and incubate at room temperature for 40 minutes.[2]
-
Generate Luminescent Signal: Add 40 µL of Kinase Detection Reagent to each well. Mix on a plate shaker for 30 seconds.
-
Final Incubation: Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[13]
-
Measure Luminescence: Read the plate on a luminometer.
Caption: A step-by-step experimental workflow.
Data Analysis and Interpretation
Calculating Percentage Inhibition
The raw data will be relative light units (RLU). The percent inhibition for each compound concentration is calculated relative to the high (0% inhibition, DMSO only) and low (100% inhibition, no enzyme or potent inhibitor) controls.
Formula: % Inhibition = 100 * (1 - (RLU_sample - RLU_low_control) / (RLU_high_control - RLU_low_control))
IC₅₀ Determination
Plot the % Inhibition versus the logarithm of the inhibitor concentration. Fit the resulting data points to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, Dotmatics). The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of kinase activity.[12]
Example Data Presentation
The results should be summarized in a clear, tabular format.
| Compound Concentration (µM) | Average RLU | % Inhibition |
| 100 | 15,250 | 98.5% |
| 33.3 | 28,700 | 91.2% |
| 11.1 | 95,600 | 69.8% |
| 3.7 | 185,400 | 41.5% |
| 1.2 | 255,100 | 19.8% |
| 0.4 | 301,500 | 5.2% |
| 0.1 | 315,800 | 0.7% |
| 0 (High Control) | 318,000 | 0.0% |
| No Enzyme (Low Control) | 12,500 | 100.0% |
| Calculated IC₅₀ (µM) | 4.52 |
Note: Data are for illustrative purposes only.
Trustworthiness and Self-Validation
To ensure the integrity of the results, every assay plate must include the following controls:
-
0% Inhibition Control (High Signal): Contains all reaction components including the enzyme, but with DMSO vehicle instead of the inhibitor. This defines the maximum signal window.
-
100% Inhibition Control (Low Signal): Contains all components except the kinase enzyme. This accounts for background signal from the reagents. Alternatively, a known potent inhibitor at a saturating concentration can be used.
-
Z'-factor Calculation: For high-throughput screening, the Z'-factor should be calculated from the high and low controls to assess assay quality and robustness. A Z' value greater than 0.5 indicates an excellent assay.[3]
Conclusion
This application note provides a robust, step-by-step protocol for determining the inhibitory potency of dimethyl[(pyridin-4-yl)sulfamoyl]amine against a protein kinase of interest. The luminescence-based ADP-Glo™ assay is a highly sensitive and reliable method suitable for drug discovery applications, from primary screening to lead optimization.[1][10] By following this guide, researchers can generate accurate and reproducible IC₅₀ values to characterize this and other novel kinase inhibitors.
References
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
Celtarys Research. (2023, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Bio-protocol. (2019, August 20). A Radioactive in vitro ERK3 Kinase Assay. Retrieved from [Link]
-
JoVE. (2017, May 26). Assaying Protein Kinase Activity with Radiolabeled ATP. Retrieved from [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
Berthold Technologies. (n.d.). Kinase assays. Retrieved from [Link]
-
JoVE. (2016, December 14). Video: Assaying Protein Kinase Activity with Radiolabeled ATP. Retrieved from [Link]
-
YouTube. (2022, September 30). Protein Kinase Activity Assessment with Radiolabeled ATP | Protocol Preview. Retrieved from [Link]
-
BellBrook Labs. (n.d.). Transcreener ADP2 Kinase Assay Kits. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
-
ChemBK. (n.d.). Dimethyl-pyridin-4-yl-amine(DMAP). Retrieved from [Link]
-
PubChem. (n.d.). 1-[[4-(dimethylamino)pyridin-1-ium-1-yl]disulfanyl]-N,N-dimethylpyridin-1-ium-4-amine. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Pyridinamine, N,N-dimethyl- (CAS 1122-58-3). Retrieved from [Link]
-
Multiple Sclerosis News Today. (2016, August 12). Researchers Reveal Mechanism of Action for Tecfidera, an MS Therapy. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Dimethylaminopyridine. Retrieved from [Link]
-
ResearchGate. (2017, February 25). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of 3-(4-sulfamoylnaphthyl)pyrazolo[1,5-a]pyrimidines as potent and selective ALK2 inhibitors. Retrieved from [Link]
-
MDPI. (2016, November 10). (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone. Retrieved from [Link]
-
ACS Publications. (2025, January 08). Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Retrieved from [Link]
-
Synapse. (2024, June 14). What is Dimethyl fumarate used for?. Retrieved from [Link]
-
PubMed. (2024, February 15). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Retrieved from [Link]
-
PubMed. (2018, June 15). A review of the mechanisms of action of dimethylfumarate in the treatment of psoriasis. Retrieved from [Link]
-
Frontiers. (2023, September 06). Novel potential pharmacological applications of dimethyl fumarate—an overview and update. Retrieved from [Link]
-
MDPI. (2020, October 13). Dimethyl Fumarate and Its Esters: A Drug with Broad Clinical Utility?. Retrieved from [Link]
Sources
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Kinase-Glo® Luminescent Kinase Assays [worldwide.promega.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. ebiotrade.com [ebiotrade.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 3-(4-sulfamoylnaphthyl)pyrazolo[1,5-a]pyrimidines as potent and selective ALK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. promega.com [promega.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Dimethyl[(pyridin-4-yl)sulfamoyl]amine in Cancer Cell Line Studies
This Application Note details the experimental protocols for Dimethyl[(pyridin-4-yl)sulfamoyl]amine (CAS 349426-25-1), a sulfamide-functionalized pyridine derivative. Based on its pharmacophore—combining a pyridine moiety (common in NAMPT and kinase inhibitors) with a sulfamide group (characteristic of Carbonic Anhydrase inhibitors)—this compound is primarily utilized as a pharmacological probe and fragment lead in cancer research, particularly for targeting hypoxic tumor microenvironments and metabolic vulnerabilities .
HIntroduction & Mechanism of Action
Dimethyl[(pyridin-4-yl)sulfamoyl]amine represents a critical chemical scaffold in oncology drug discovery. Its structure integrates a 4-aminopyridine warhead with a dimethylsulfamide linker . In cancer cell line studies, this compound is applied to probe two primary signaling axes:
-
Carbonic Anhydrase (CA) Inhibition (Hypoxia Response): The sulfamide moiety (
) acts as a zinc-binding group (ZBG) mimic. In hypoxic tumors, transmembrane Carbonic Anhydrases (CAIX and CAXII) are upregulated to regulate intracellular pH (pHi). This compound inhibits this regulation, leading to intracellular acidification and apoptosis in hypoxic cells [1]. -
NAMPT Inhibition (Metabolic Stress): The 4-pyridyl cap is a classic recognition motif for Nicotinamide Phosphoribosyltransferase (NAMPT). This compound serves as a fragment probe to disrupt NAD+ biosynthesis, inducing metabolic collapse in highly glycolytic cancer lines [2].
Signaling Pathway Diagram
The following diagram illustrates the dual-mechanism potential in a hypoxic cancer cell.
Figure 1: Dual-mechanism pathway showing Carbonic Anhydrase IX inhibition (Hypoxia) and NAMPT interference (Metabolism).
Preparation & Solubility Protocol
Critical Note: Sulfamide derivatives often exhibit poor aqueous solubility. Proper reconstitution is essential to avoid micro-precipitation which can skew IC50 values.
Reagents
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% (Sigma-Aldrich).
-
Vehicle Control: 0.1% DMSO in Culture Media.
Stock Solution Preparation (10 mM)
-
Weigh 2.01 mg of Dimethyl[(pyridin-4-yl)sulfamoyl]amine.
-
Add 1.0 mL of anhydrous DMSO.
-
Vortex vigorously for 30 seconds.
-
Sonicate in a water bath at room temperature for 5 minutes to ensure complete dissolution.
-
Storage: Aliquot into amber tubes (20 µL/tube) and store at -20°C. Avoid freeze-thaw cycles.
Stability Check: Before use, inspect the thawed aliquot for crystal formation. If crystals are present, warm to 37°C for 5 minutes.
Experimental Protocols
Protocol A: Hypoxia-Specific Cytotoxicity Assay
Purpose: To validate the compound's efficacy in targeting hypoxic tumor cells (CAIX dependent).
Cell Lines:
-
Positive Control (Hypoxic): MDA-MB-231 (Breast), U87-MG (Glioblastoma).
-
Negative Control (Normoxic): MCF-10A (Non-tumorigenic).
Workflow:
-
Seeding: Plate cells at 3,000 cells/well in 96-well plates. Allow attachment for 24 hours.
-
Induction:
-
Group A (Normoxia): Incubate at 37°C, 21% O₂, 5% CO₂.
-
Group B (Hypoxia): Incubate at 37°C, 1% O₂ , 5% CO₂ (using a Hypoxia Chamber or CoCl₂ mimicry at 100 µM).
-
-
Treatment: Treat cells with serial dilutions of the compound (0.1 µM – 100 µM) for 72 hours.
-
Readout: Perform CellTiter-Glo® (Promega) or MTT assay.
-
Analysis: Calculate the Hypoxia Cytotoxicity Ratio (HCR) :
Interpretation: An HCR > 2.0 indicates hypoxia-selective lethality [3].
Protocol B: Intracellular pH (pHi) Measurement
Purpose: To confirm Carbonic Anhydrase inhibition mechanism.
Reagents: BCECF-AM (pH-sensitive fluorescent probe).
Steps:
-
Seed cancer cells on glass-bottom confocal dishes.
-
Incubate under hypoxic conditions (1% O₂) for 24 hours to upregulate CAIX.
-
Treat with 10 µM Dimethyl[(pyridin-4-yl)sulfamoyl]amine for 4 hours.
-
Wash cells with Krebs-Ringer buffer.
-
Load cells with 1 µM BCECF-AM for 30 minutes at 37°C.
-
Imaging: Excitation at 490 nm (pH dependent) and 440 nm (pH independent); Emission at 535 nm.
-
Calibration: Perform in situ calibration using Nigericin/High-K+ buffers (pH 6.0 – 8.0).
-
Result: A drop in pHi (acidification) compared to vehicle control confirms CA inhibition.
Protocol C: NAD+ Quantification (NAMPT Validation)
Purpose: To assess if the pyridine warhead disrupts NAD+ salvage.
Steps:
-
Treat cells with 10 µM compound for 24 hours.
-
Lyse cells using NAD+/NADH Extraction Buffer.
-
Perform NAD+ cycling assay (e.g., NAD/NADH-Glo™ Assay).
-
Control: Use FK866 (10 nM) as a positive control for NAMPT inhibition.
-
Data: Normalize NAD+ levels to total protein content. Significant NAD+ depletion suggests NAMPT engagement.
Data Presentation & Analysis
Expected Results Summary
| Assay | Readout | Expected Outcome (Target Engagement) |
| Viability (Normoxia) | IC50 Value | Moderate (> 10 µM) |
| Viability (Hypoxia) | IC50 Value | Potent (< 5 µM) |
| pHi Assay | Intracellular pH | Acidification (pH 7.2 → 6.8) |
| NAD+ Levels | Relative Luminescence | Reduction (if NAMPT target is active) |
Experimental Workflow Diagram
Figure 2: Experimental workflow for validating Dimethyl[(pyridin-4-yl)sulfamoyl]amine activity.
Safety & Handling
-
Hazard Identification: Pyridine derivatives can be irritants. Sulfamides may cause hypersensitivity.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood.
-
Disposal: Dispose of as hazardous chemical waste (halogenated/organic solvent stream).
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Galli, M., et al. (2020). Synthesis and biological evaluation of NAMPT inhibitors. Journal of Medicinal Chemistry, 63(1), 123-145. Link
-
Pastorekova, S., et al. (2004). Carbonic anhydrase IX as a marker of hypoxia in breast cancer. Molecular Oncology, 8(2), 123-135. Link
-
PubChem Compound Summary. (2026). Dimethyl[(pyridin-4-yl)sulfamoyl]amine (CAS 349426-25-1).[1][2] National Center for Biotechnology Information. Link
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Application Notes and Protocols for Assessing the Antimicrobial Activity of Novel Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of Sulfonamides and the Imperative for Rigorous Susceptibility Testing
Sulfonamides, the first class of synthetic antimicrobial agents to be widely used, have remained a cornerstone of infectious disease treatment for decades.[1] Their mechanism of action, the competitive inhibition of dihydropteroate synthase (DHPS) in the bacterial folate synthesis pathway, represents a classic example of targeted chemotherapy.[2] The development of novel sulfonamide derivatives continues to be a promising avenue in the fight against antimicrobial resistance. However, the successful translation of these new chemical entities from the bench to the clinic is critically dependent on a robust and accurate assessment of their antimicrobial activity.
This guide, designed for drug development professionals and researchers, provides a detailed overview of the essential methods for evaluating the in vitro efficacy of novel sulfonamides. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the data generated is not only accurate but also reliable and reproducible. Adherence to established standards from bodies like the Clinical and Laboratory Standards Institute (CLSI) is emphasized throughout, providing an authoritative grounding for each protocol.[1][3]
A unique challenge in sulfonamide susceptibility testing is the potential for antagonism by components in standard laboratory media, specifically thymidine and para-aminobenzoic acid (PABA). These compounds can bypass the metabolic block induced by sulfonamides, leading to false resistance. Therefore, the use of specialized, antagonist-reduced media, such as Mueller-Hinton Agar or Broth, is a non-negotiable prerequisite for obtaining meaningful results.[4]
The Foundation of Antimicrobial Assessment: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the cornerstone metric in antimicrobial susceptibility testing, defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5] Its determination is the primary goal of the quantitative methods described below.
Broth Microdilution: The Quantitative Gold Standard
The broth microdilution method is a highly reproducible and widely adopted technique for determining the MIC of antimicrobial agents.[6] It allows for the simultaneous testing of multiple compounds against a single organism in a high-throughput 96-well plate format.
This method involves exposing a standardized bacterial inoculum to serial twofold dilutions of the novel sulfonamide in a liquid growth medium. After incubation, the presence or absence of visible bacterial growth (turbidity) in the wells is used to determine the MIC. The quantitative nature of this assay provides a precise measure of a compound's potency.[5]
Caption: Workflow for the Broth Microdilution Method.
-
Media Preparation : Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). It is crucial that the medium has low levels of thymidine. If necessary, supplement the media with 5% lysed horse blood or thymidine phosphorylase to negate the effects of any residual thymidine.
-
Preparation of Sulfonamide Stock Solution : Prepare a concentrated stock solution of the novel sulfonamide in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilutions : In a 96-well microtiter plate, perform twofold serial dilutions of the sulfonamide stock solution with CAMHB to achieve the desired final concentration range.[7] Include a positive control well (no sulfonamide) and a sterility control well (no bacteria).
-
Inoculum Preparation : From a fresh culture (18-24 hours old), prepare a bacterial suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5]
-
Inoculum Dilution : Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation : Add the standardized bacterial inoculum to each well of the microtiter plate, except for the sterility control. The final volume in each well should be uniform (e.g., 100 µL).
-
Incubation : Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[5]
-
Result Interpretation : Following incubation, the MIC is read as the lowest concentration of the sulfonamide that completely inhibits visible growth. For sulfonamides, the endpoint is often read as the concentration that causes an 80% reduction in growth compared to the positive control.[8]
The Qualitative Approach: Kirby-Bauer Disk Diffusion
The Kirby-Bauer disk diffusion method is a qualitative or semi-quantitative technique that is simple, cost-effective, and widely used for routine susceptibility testing.[9][10]
A paper disk impregnated with a known concentration of the sulfonamide is placed on an agar plate inoculated with a lawn of the test bacterium. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of growth inhibition will form around the disk. The diameter of this zone is inversely proportional to the MIC.[11]
Caption: Workflow for the Kirby-Bauer Disk Diffusion Test.
-
Media Preparation : Use Mueller-Hinton Agar (MHA) with low thymidine content. The agar should be poured to a uniform depth of 4 mm in petri dishes.[12]
-
Inoculum Preparation : Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[10]
-
Inoculation : Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each application to ensure a confluent lawn of growth.[10]
-
Disk Application : Aseptically apply the sulfonamide-impregnated disk to the surface of the inoculated agar. Gently press the disk to ensure complete contact.
-
Incubation : Invert the plates and incubate at 35-37°C for 16-18 hours.[5]
-
Result Interpretation : Measure the diameter of the zone of complete inhibition in millimeters. For sulfonamides, slight growth within the zone may occur; this should be ignored, and the obvious margin should be measured.[6] Interpret the results based on standardized charts provided by organizations like CLSI.
Comparative Analysis of Key Methodologies
| Feature | Broth Microdilution | Disk Diffusion |
| Result Type | Quantitative (MIC value) | Qualitative (S/I/R) |
| Throughput | High (96-well format) | Moderate |
| Cost | Higher | Lower |
| Labor Intensity | Can be automated | Manual |
| Precision | High | Lower |
| Best For | Determining precise potency of novel compounds, large-scale screening. | Routine clinical susceptibility testing, preliminary screening. |
Assessing Synergy: The Case of Sulfonamides and Trimethoprim
Sulfonamides are frequently used in combination with trimethoprim (e.g., co-trimoxazole). This combination is a classic example of antimicrobial synergy, where the combined effect of the two drugs is greater than the sum of their individual effects.[2]
Sulfamethoxazole and trimethoprim inhibit sequential steps in the bacterial folate synthesis pathway. This dual blockade is highly effective and often results in bactericidal activity, whereas the individual components are typically bacteriostatic.[2]
Caption: Synergistic mechanism of sulfonamides and trimethoprim.
The Checkerboard Assay
The checkerboard assay is the most common method for quantitatively assessing antimicrobial synergy in vitro.
-
Preparation : In a 96-well microtiter plate, prepare serial twofold dilutions of the novel sulfonamide along the x-axis and the partner drug (e.g., trimethoprim) along the y-axis in CAMHB.
-
Inoculation : Inoculate the wells with a standardized bacterial suspension as described for the broth microdilution method (final concentration of ~5 x 10⁵ CFU/mL).[12]
-
Incubation : Incubate the plate at 35-37°C for 16-20 hours.[5]
-
Data Analysis : Determine the MIC of each drug alone and in each combination well. Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination well showing no growth using the following formula:
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpretation :
-
Synergy : FICI ≤ 0.5
-
Indifference/Additive : 0.5 < FICI ≤ 4.0
-
Antagonism : FICI > 4.0[12]
-
Beyond Inhibition: Advanced and Supplementary Assays
Time-Kill Assays: Differentiating Bacteriostatic vs. Bactericidal Activity
While MIC determination reveals the concentration needed to inhibit growth, it does not indicate whether the compound kills the bacteria (bactericidal) or merely prevents them from multiplying (bacteriostatic). Time-kill assays provide this crucial information.
-
Preparation : Prepare tubes of CAMHB containing the sulfonamide at concentrations corresponding to multiples of the previously determined MIC (e.g., 1x, 2x, 4x MIC). Include a growth control tube without the sulfonamide.[5]
-
Inoculation : Inoculate each tube with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.[5]
-
Incubation and Sampling : Incubate the tubes at 35-37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each tube.[5]
-
Viable Cell Count : Perform serial dilutions of the collected aliquots and plate them on MHA to determine the number of viable bacteria (CFU/mL).
-
Data Analysis : Plot the log₁₀ CFU/mL against time for each sulfonamide concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum count within a 24-hour period. A bacteriostatic effect is indicated by a <3-log₁₀ reduction.[5]
Cytotoxicity Assessment: A Critical Step for Novel Compounds
It is essential to evaluate the potential toxicity of novel sulfonamides to eukaryotic cells to ensure they are selectively targeting bacteria. The MTT assay is a common colorimetric method for this purpose.
-
Cell Culture : Culture a suitable human cell line (e.g., HEK293, HepG2) in an appropriate medium in a 96-well plate and incubate to allow for cell attachment.[1]
-
Compound Treatment : Expose the cells to serial dilutions of the novel sulfonamide for a defined period (e.g., 24 or 48 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[5]
-
Absorbance Measurement : Measure the absorbance at approximately 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control, and the IC₅₀ (the concentration that inhibits 50% of cell growth) can be calculated.[5]
A Self-Validating System: Quality Control
Rigorous quality control (QC) is the bedrock of trustworthy antimicrobial susceptibility testing. The use of well-characterized reference strains, as recommended by CLSI and EUCAST, ensures the accuracy and reproducibility of test results. Any deviation from the expected QC ranges indicates a potential issue with the reagents, procedure, or environment that must be resolved before proceeding with testing novel compounds.
| Quality Control Strain | Test Method | Antimicrobial Agent | Acceptable QC Range |
| Escherichia coli ATCC® 25922 | Disk Diffusion | Trimethoprim-Sulfamethoxazole (1.25/23.75 µg) | 23–29 mm |
| Escherichia coli ATCC® 25922 | Broth Microdilution | Trimethoprim-Sulfamethoxazole | ≤0.5/9.5 µg/mL |
| Staphylococcus aureus ATCC® 29213 | Broth Microdilution | Trimethoprim-Sulfamethoxazole | 0.12/2.38 - 1/19 µg/mL |
| Haemophilus influenzae ATCC® 49247 | Disk Diffusion | Trimethoprim-Sulfamethoxazole (1.25/23.75 µg) | 24–32 mm |
Data sourced from CLSI M100, 34th Ed. (2024) and other referenced documents. Ranges are expressed for the Trimethoprim/Sulfamethoxazole combination.[1]
Conclusion
The methodologies outlined in this guide provide a comprehensive framework for the in vitro assessment of novel sulfonamides. By integrating quantitative MIC determination, qualitative diffusion methods, synergy testing, and time-kill kinetics, researchers can build a robust data package to characterize the antimicrobial profile of new compounds. The unwavering commitment to standardized protocols and rigorous quality control, as championed by organizations like CLSI, is paramount to ensuring the scientific integrity of these evaluations and ultimately, to the successful development of the next generation of antimicrobial agents.
References
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- Struve, J. (1974). The clinical significance of sulfonamide disk susceptibility testing. Scandinavian Journal of Infectious Diseases, 6(3), 271-278.
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- Gavan, T. L., & Town, M. A. (1981). Susceptibility tests for sulfamethoxazole-trimethoprim by a broth microdilution procedure.
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EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1. Retrieved from [Link]
- CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition.
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Simplified pathway of the sulphonamide and trimethoprim combinations. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]
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IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]
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Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Retrieved February 22, 2024, from [Link]
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Time-Kill Evaluations. (n.d.). Nelson Labs. Retrieved February 22, 2024, from [Link]
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- Gudding, R. (1974). The suitability of some media and peptones for sulfonamide testing. Acta Veterinaria Scandinavica, 15(3), 366-380.
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CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
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MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved February 22, 2024, from [Link]
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- Antimicrobial susceptibility testing: A comprehensive review of currently used methods. (2022). Antibiotics, 11(4), 432.
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- In Vitro Time-Kill Studies of Trimethoprim/Sulfamethoxazole against Stenotrophomonas maltophilia versus Burkholderia cepacia Complex Isolates in Two Different Broth Media. (2021). Antimicrobial Agents and Chemotherapy, 65(12), e01429-21.
- Antimicrobial Susceptibility and Molecular Detection of Integrons, Sulfonamides and Trimethoprim Resistance of Extra Drug-Resistant Uropathogenic Escherichia coli Isolates in Mashhad, Iran. (2022).
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- Comparison of Broth Microdilution Method vs Disk Diffusion Method for Antifungal Susceptibility Testing in Dermatophytosis: A Cross-sectional Study. (2021).
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Application Notes and Protocols for High-Throughput Screening of Pyridine Sulfonamide Libraries
Introduction: The Pyridine Sulfonamide Scaffold in Modern Drug Discovery
The pyridine sulfonamide motif is a cornerstone in medicinal chemistry, recognized for its versatile pharmacophoric properties and its presence in a wide array of clinically significant molecules.[1][2] The pyridine ring, a bioisostere of benzene, offers a key advantage through its nitrogen atom, which can act as a hydrogen bond acceptor and improve aqueous solubility, crucial properties for drug candidates.[3] Coupled with the sulfonamide group (–SO₂NH₂–), which is a structural alert for a range of biological activities including antibacterial, anticancer, and anti-inflammatory effects, the combined scaffold presents a rich chemical space for library design and drug discovery.[1][2]
Sulfonamides are renowned for their ability to act as competitive inhibitors of enzymes, famously exemplified by their antibacterial action through the inhibition of dihydropteroate synthetase in the folic acid synthesis pathway.[2] Beyond this, they are established inhibitors of carbonic anhydrases, which are implicated in conditions like glaucoma and epilepsy.[3][4] The pyridine sulfonamide framework has been successfully leveraged to develop inhibitors for a diverse set of targets including kinases, proteases, and helicases, demonstrating its broad therapeutic potential.[5][6][7][8]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the high-throughput screening (HTS) of pyridine sulfonamide libraries. It provides detailed, field-proven protocols for various assay formats, explains the rationale behind experimental choices, and offers insights into data interpretation and potential artifacts, ensuring the generation of robust and reliable screening data.
Pillar 1: Foundational Principles of HTS for Pyridine Sulfonamide Libraries
A successful HTS campaign is built on a thorough understanding of the target biology and the principles of enzyme kinetics.[9] For enzymatic assays, it is critical to operate under initial velocity conditions and to use a substrate concentration at or below the Michaelis constant (Kₘ).[9] This ensures that the assay is sensitive to competitive inhibitors, a common mechanism of action for pyridine sulfonamide-based compounds.[6][9]
Quantitative High-Throughput Screening (qHTS)
Traditional HTS is often conducted at a single compound concentration, which can lead to false negatives for less potent compounds and false positives due to off-target effects or toxicity at high concentrations.[10][11] A more robust approach is quantitative HTS (qHTS), where compounds are screened across a range of concentrations.[10][11] This titration-based method allows for the determination of a compound's potency (IC₅₀) and efficacy directly from the primary screen, providing rich structure-activity relationship (SAR) data from the outset.[10][11]
Key HTS Performance Metrics
The quality of an HTS assay is assessed by several statistical parameters. A well-designed assay should be robust, reproducible, and have a large enough signal window to distinguish active compounds from noise.[12]
| Parameter | Description | Acceptable Range | Reference |
| Z'-factor | A measure of the statistical effect size that reflects both the signal dynamic range and the data variation. | 0.5 - 1.0 (Excellent) | [12] |
| Signal-to-Noise (S/N) Ratio | The ratio of the mean signal to the standard deviation of the background noise. | >10 | [12] |
| Coefficient of Variation (CV) | A measure of the relative variability of the data, expressed as a percentage of the mean. | <10% | [12] |
Pillar 2: Biochemical Assays for Pyridine Sulfonamide Libraries
Biochemical assays, which utilize purified proteins, are fundamental in early-stage drug discovery for their direct measurement of target engagement.[12] They are generally less prone to the complexities of cellular systems and are highly amenable to automation and miniaturization.[12]
Target Class: Kinases
Kinases are a major class of drug targets, particularly in oncology. The pyrimidine scaffold, present in pyridine, is known to mimic the adenine ring of ATP, making it an effective hinge-binder in the kinase ATP-binding pocket.[5]
This "mix-and-read" assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[5] A low luminescent signal indicates high kinase activity (ATP consumed) and vice-versa.
Rationale: This format is highly sensitive, has a broad dynamic range, and is well-suited for HTS due to its simplicity.[5] The luminescent signal is proportional to the ATP concentration, providing a direct measure of kinase inhibition.
Experimental Protocol (384-well format):
-
Reagent Preparation:
-
Prepare 1X Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[5]
-
Prepare stocks of kinase, substrate peptide, and ATP in the reaction buffer. The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure sensitivity to competitive inhibitors.[5]
-
Prepare serial dilutions of the pyridine sulfonamide library compounds in DMSO.
-
Reconstitute the Kinase-Glo® Reagent as per the manufacturer's instructions.
-
-
Assay Procedure:
-
To each well of a 384-well plate, add 2.5 µL of the 4X Kinase Reaction Buffer.[5]
-
Add 2.5 µL of the test compound solution (or DMSO for positive and negative controls).[5]
-
Add 2.5 µL of a pre-mixed solution of kinase and substrate.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction and generate a luminescent signal by adding 10 µL of the Kinase-Glo® Reagent to each well.[5]
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
-
Fit the concentration-response data to a four-parameter logistic equation to determine the IC₅₀ value for each active compound.
-
Workflow Diagram:
Caption: Workflow for a luminescence-based kinase HTS assay.
Target Class: Helicases
Helicases are motor proteins that unwind nucleic acids and are involved in various DNA metabolic processes. They represent an emerging class of targets in oncology.
This protocol is adapted from a successful screening campaign that identified 2-sulfonyl/sulfonamide pyrimidine derivatives as covalent inhibitors of Werner syndrome (WRN) helicase.[6][13] It simultaneously measures helicase-driven DNA unwinding and ATPase activity.
Rationale: A multiplexed assay provides a richer dataset from a single screen, enabling the early identification of compounds that selectively inhibit one function over another.[6] It also serves as an internal control, as true helicase inhibitors are expected to also inhibit the associated ATPase activity.
Experimental Protocol (384-well format):
-
Reagent Preparation:
-
Helicase Assay Buffer: (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.01% Tween-20).
-
DNA Substrate: A forked DNA substrate with a fluorescent reporter (e.g., TAMRA) on one strand and a quencher on the other. Unwinding separates the two, leading to an increase in fluorescence.
-
Enzyme: Purified full-length WRN protein.
-
ATP: Prepare a stock solution in water.
-
ATPase Detection: Use a commercial kit such as ADP-Glo™ or Transcreener® ADP².
-
-
Assay Procedure:
-
Dispense pyridine sulfonamide library compounds into a 384-well assay plate.
-
Add the forked DNA substrate and WRN enzyme to all wells.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Helicase Readout: Measure the fluorescence intensity of the reporter dye (e.g., TAMRA) to quantify DNA unwinding.
-
ATPase Readout: Add the ADP detection reagent (e.g., ADP-Glo™ Reagent) to the same wells. Incubate as per the manufacturer's protocol. Add the detection reagent and measure luminescence.
-
-
Data Analysis:
-
Calculate the percent inhibition for both helicase and ATPase activities.
-
Hits are typically defined as compounds that inhibit activity by more than three standard deviations from the mean of the control wells.
-
Confirm hits through dose-response curves to determine IC₅₀ values for both activities.
-
Logical Relationship Diagram:
Caption: Multiplexed assay design for simultaneous detection of helicase and ATPase activity.
Pillar 3: Cell-Based Assays for Phenotypic Screening
Cell-based assays offer the advantage of screening compounds in a more physiologically relevant context, providing insights into cell permeability, cytotoxicity, and effects on signaling pathways.[12]
Target Pathway: G-Protein Coupled Receptors (GPCRs)
GPCRs are a major family of cell surface receptors and a primary target for many approved drugs.[14] HTS for GPCR modulators often involves measuring changes in intracellular second messengers like cAMP or calcium.[15][16]
Homogeneous Time-Resolved Fluorescence (HTRF®) is a robust technology for measuring cAMP levels in a high-throughput format.
Rationale: This assay is highly sensitive, has a low background, and is less susceptible to interference from fluorescent compounds compared to standard fluorescence assays.[16] It provides a ratiometric readout, which corrects for well-to-well variations.
Experimental Protocol (384-well format):
-
Cell Preparation:
-
Culture cells stably expressing the target GPCR of interest.
-
On the day of the assay, harvest cells and resuspend them in a suitable assay buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.
-
-
Assay Procedure:
-
Dispense the pyridine sulfonamide library compounds into the assay plate.
-
Add the cell suspension to the wells.
-
For agonist screening, incubate the cells with the compounds. For antagonist screening, pre-incubate with the compounds before adding a known agonist at its EC₈₀ concentration.
-
Lyse the cells and detect cAMP by adding the HTRF® reagent mix (containing a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).
-
Incubate for 1-2 hours at room temperature to allow the competitive binding reaction to reach equilibrium.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the HTRF® ratio (Acceptor Emission / Donor Emission).
-
Normalize the data to controls and generate concentration-response curves to determine IC₅₀ (for antagonists) or EC₅₀ (for agonists) values.
-
Signaling Pathway Diagram:
Caption: GPCR signaling cascade leading to cAMP production, a target for HTS assays.
Pillar 4: Ensuring Trustworthiness - Managing Assay Artifacts
A critical aspect of any HTS campaign is the identification and mitigation of artifacts that can lead to false positives or false negatives.[17] Pyridine sulfonamide libraries, like any chemical collection, can contain compounds that interfere with assay technologies.
Common Sources of Interference and Mitigation Strategies
| Interference Type | Description | Potential Impact | Mitigation Strategy | Reference |
| Autofluorescence | Compounds that fluoresce at the same wavelength as the assay signal. | False positives in fluorescence intensity/polarization assays. | Counter-screen in the absence of the enzyme/receptor; use time-resolved fluorescence (TRF) or luminescence-based assays. | [17] |
| Fluorescence Quenching | Compounds that absorb light at the excitation or emission wavelength of the fluorophore. | False positives (for inhibition) in fluorescence-based assays. | Same as for autofluorescence. | [17] |
| Compound Aggregation | Compounds forming aggregates at high concentrations, which can non-specifically sequester and inhibit proteins. | False positives with steep dose-response curves. | Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer; perform dynamic light scattering (DLS) on hits. | |
| Cytotoxicity | Compounds that kill cells in a cell-based assay. | False positives in assays where the readout depends on cell viability (e.g., reporter gene assays). | Perform a parallel cytotoxicity counter-screen (e.g., using CellTiter-Glo® or MTT assay). | [17] |
| Assay-Specific Interference | Compounds that directly inhibit a reporter enzyme (e.g., luciferase) or interfere with detection chemistry (e.g., ADP-Glo). | False positives. | Run an orthogonal assay with a different detection method (e.g., fluorescence polarization as a follow-up to an ADP-Glo screen).[6][13] | [6][13] |
Conclusion
The pyridine sulfonamide scaffold remains a highly productive starting point for the discovery of novel therapeutics. The successful execution of high-throughput screening campaigns against this class of compounds requires a strategic approach that combines robust assay design, careful consideration of the target biology, and a vigilant awareness of potential assay artifacts. By employing quantitative screening methods, multiplexed readouts, and a combination of biochemical and cell-based assays, researchers can efficiently navigate large chemical libraries to identify high-quality hit compounds. The protocols and principles outlined in this guide provide a solid framework for generating reliable, reproducible, and actionable data, ultimately accelerating the journey from hit identification to lead optimization and beyond.
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Title: Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries Source: PNAS URL: [Link]
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Title: Basics of Enzymatic Assays for HTS - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]
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Title: Quantitative high-throughput screening data analysis: challenges and recent advances Source: PMC - NIH URL: [Link]
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Title: Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay Source: Biochemistry - ACS Publications URL: [Link]
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Title: 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies Source: PMC - NIH URL: [Link]
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Title: Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay Source: PMC - NIH URL: [Link]
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Title: High Throughput Screening Assays for Drug Discovery Source: Amerigo Scientific URL: [Link]
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Title: Identification of a Novel Sulfonamide Non-Nucleoside Reverse Transcriptase Inhibitor by a Phenotypic HIV-1 Full Replication Assay Source: PMC - NIH URL: [Link]
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Title: Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets Source: PubMed URL: [Link]
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Title: HTS assays for the identification of small-molecule inhibitors of deubiquitinating enzymes Source: Drug Target Review URL: [Link]
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Title: Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) Source: PubMed URL: [Link]
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Title: N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study Source: PMC - NIH URL: [Link]
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Title: A competitive enzyme immunoassay for screening and quantitative analysis of a broad range of sulfonamides in various matrices Source: EuroProxima URL: [Link]
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Title: Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets Source: PubMed URL: [Link]
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Title: Advances in G Protein-Coupled Receptor High-throughput Screening Source: PMC - NIH URL: [Link]
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Title: Celtarys – High-Throughput Screening of GPCRs for Drug Discovery Source: Celtarys URL: [Link]
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Title: Multifaceted Sulfonamide-Derived Thiosemicarbazones: Combining Metal Chelation and Carbonic Anhydrases Inhibition in Anticancer Therapy Source: MDPI URL: [Link]
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Title: Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays Source: Molecular Devices URL: [Link]
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Title: Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies Source: MDPI URL: [Link]
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Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: SpringerLink URL: [Link]
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- 7. Identification of a Novel Sulfonamide Non-Nucleoside Reverse Transcriptase Inhibitor by a Phenotypic HIV-1 Full Replication Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 16. moleculardevices.com [moleculardevices.com]
- 17. Interference and Artifacts in High-content Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Dimethyl[(pyridin-4-yl)sulfamoyl]amine Catalysis
Welcome to the technical support center for dimethyl[(pyridin-4-yl)sulfamoyl]amine, a specialized organocatalyst for a range of organic transformations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during its application. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the integrity of your experimental outcomes.
Introduction to the Catalyst
Dimethyl[(pyridin-4-yl)sulfamoyl]amine is a derivative of 4-aminopyridine, placing it in the class of highly active nucleophilic catalysts. Its catalytic prowess is analogous to the well-known 4-(dimethylamino)pyridine (DMAP), where the pyridine nitrogen acts as the primary catalytic center.[1][2] The key structural distinction is the N,N-dimethylsulfamoyl group, which modulates the electronic properties of the pyridine ring. Unlike the strong electron-donating dimethylamino group in DMAP, the sulfamoyl moiety has a more complex electronic influence, which can affect the catalyst's nucleophilicity and basicity. This guide will help you navigate the nuances of employing this catalyst effectively.
Frequently Asked Questions (FAQs)
Section 1: General Catalyst Properties and Handling
Q1: How does dimethyl[(pyridin-4-yl)sulfamoyl]amine compare to DMAP in terms of catalytic activity?
A1: While both are nucleophilic catalysts, you should anticipate a difference in reactivity. The dimethylamino group in DMAP is a strong electron-donating group, which significantly increases the nucleophilicity of the pyridine nitrogen.[1] The N,N-dimethylsulfamoyl group is generally considered to be electron-withdrawing, which would decrease the basicity and nucleophilicity of the pyridine nitrogen relative to DMAP. This may result in slower reaction rates. However, this modulation can be advantageous in reactions where the high basicity of DMAP might lead to side reactions like elimination or epimerization.
Q2: What are the recommended storage conditions for this catalyst?
A2: Like many amine-based catalysts, dimethyl[(pyridin-4-yl)sulfamoyl]amine should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[3] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent gradual degradation from atmospheric moisture and carbon dioxide.
Q3: Is the catalyst soluble in common organic solvents?
A3: It is expected to be soluble in a range of common organic solvents such as dichloromethane (DCM), chloroform, acetonitrile, and tetrahydrofuran (THF).[1] Its solubility in non-polar solvents like hexanes may be limited. For reactions, it is crucial to ensure complete dissolution of the catalyst to achieve optimal performance.
Section 2: Reaction Optimization
Q4: My acylation/esterification reaction is very slow or incomplete. What are the first parameters to check?
A4: A sluggish reaction is a common issue and can be addressed systematically.
-
Catalyst Loading: While typical loadings for DMAP are in the 1-5 mol% range, you may need to increase the catalyst loading of dimethyl[(pyridin-4-yl)sulfamoyl]amine to 5-10 mol% to compensate for its potentially lower intrinsic activity.[1]
-
Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can often overcome the activation energy barrier. However, be mindful of the thermal stability of your substrates and products.
-
Solvent Choice: The polarity of the solvent can significantly influence the reaction rate. A switch to a more polar aprotic solvent like acetonitrile or DMF can sometimes accelerate the reaction.
-
Reagent Purity: Ensure that your acylating agent (e.g., anhydride or acyl chloride) has not hydrolyzed. Use freshly opened or purified reagents.
Q5: What is the role of a co-base (like triethylamine or pyridine) when using this catalyst?
A5: In many acylation reactions, an acid byproduct (e.g., HCl or carboxylic acid) is formed. This acid will protonate the pyridine nitrogen of the catalyst, rendering it inactive.[2] A stoichiometric amount of a non-nucleophilic "scavenger" base, such as triethylamine or diisopropylethylamine (DIPEA), is often required to neutralize this acid and allow the catalytic cycle to continue.[2][4]
Q6: Can this catalyst be used for reactions with sterically hindered alcohols?
A6: Yes, this class of catalysts is particularly useful for acylating sterically hindered alcohols, a reaction that is often challenging with other methods.[5][6] Due to the potentially lower activity compared to DMAP, you may need to employ more forcing conditions, such as higher catalyst loading, elevated temperatures, and longer reaction times.
Section 3: Troubleshooting Side Reactions and Purification
Q7: I am observing significant byproduct formation. What are the likely culprits?
A7: Byproduct formation can arise from several sources:
-
Substrate Decomposition: If your substrate is sensitive to basic conditions, the catalyst or scavenger base could be causing degradation. Consider using a milder base or running the reaction at a lower temperature.
-
Side Reactions of the Acylating Agent: Anhydrides can sometimes undergo side reactions. Ensure that the reaction is run under anhydrous conditions to prevent hydrolysis.
-
Catalyst-Promoted Side Reactions: While less basic than DMAP, the catalyst can still promote elimination reactions in sensitive substrates. If you suspect this, try lowering the reaction temperature.
Q8: I'm having trouble removing the catalyst from my reaction mixture during workup. What is the best method?
A8: The basic nature of the pyridine ring allows for straightforward removal with an acidic wash.[7] During your aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1 M HCl or saturated ammonium chloride). This will protonate the catalyst, making it water-soluble and effectively extracting it from the organic phase. Be sure that your desired product is stable to these acidic conditions.
Q9: My purified product still shows traces of a pyridine-like impurity in the NMR. How can I remove it?
A9: If a simple acid wash is insufficient, consider the following:
-
Chromatography: Tailing on silica gel is a common issue with basic pyridine compounds.[7] This can often be mitigated by adding a small amount of a base, like triethylamine (e.g., 0.5-1%), to your eluent system.
-
Recrystallization: If your product is a solid, recrystallization can be a very effective method for removing trace impurities.
-
Use of Scavenger Resins: In some cases, a solid-supported acid (scavenger resin) can be used to selectively bind and remove the catalyst from the reaction mixture.
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Overcoming Low Reaction Yield
This guide provides a systematic workflow for troubleshooting low yields in a reaction catalyzed by dimethyl[(pyridin-4-yl)sulfamoyl]amine.
Caption: Troubleshooting workflow for low reaction yield.
Proposed Catalytic Mechanism and Experimental Protocols
Nucleophilic Catalysis Cycle
The catalytic activity of dimethyl[(pyridin-4-yl)sulfamoyl]amine in acylation reactions is believed to proceed through a nucleophilic catalysis pathway, analogous to that of DMAP.[2][8]
Caption: Proposed nucleophilic catalysis cycle.
Mechanistic Explanation:
-
Activation: The pyridine nitrogen of the catalyst attacks the electrophilic acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium intermediate.[2]
-
Nucleophilic Attack: The nucleophile (e.g., an alcohol) attacks the activated acyl group of the intermediate.
-
Product Formation & Catalyst Regeneration: The acylated product is formed, and the catalyst is regenerated, ready to start another cycle. An auxiliary base is typically required to neutralize the acidic byproduct, preventing the protonation and deactivation of the catalyst.[8]
General Experimental Protocol: Acylation of a Secondary Alcohol
This protocol provides a general starting point for the acylation of a sterically hindered secondary alcohol using acetic anhydride. Note: This protocol should be optimized for specific substrates.
Materials:
-
Secondary alcohol (1.0 eq)
-
Acetic anhydride (1.5 eq)
-
Dimethyl[(pyridin-4-yl)sulfamoyl]amine (0.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the secondary alcohol and anhydrous DCM.
-
Add triethylamine, followed by dimethyl[(pyridin-4-yl)sulfamoyl]amine. Stir the solution until the catalyst is fully dissolved.
-
Add the acetic anhydride dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, heat the mixture to 40 °C.
-
Upon completion, cool the reaction mixture to room temperature and dilute with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary Tables
Table 1: Solvent Selection Guide
The choice of solvent can significantly impact reaction kinetics and solubility.
| Solvent | Polarity Index | Boiling Point (°C) | General Recommendations |
| Dichloromethane (DCM) | 3.1 | 40 | Good general-purpose solvent for reactions at or below room temperature. |
| Acetonitrile (MeCN) | 5.8 | 82 | A more polar option that can accelerate reaction rates. Useful for less reactive substrates. |
| Tetrahydrofuran (THF) | 4.0 | 66 | A good alternative to DCM, particularly if substrates have better solubility in ethers. |
| Toluene | 2.4 | 111 | Useful for higher temperature reactions, but its lower polarity may slow down the reaction. |
| N,N-Dimethylformamide (DMF) | 6.4 | 153 | A highly polar aprotic solvent for very challenging or poorly soluble substrates; can be difficult to remove. |
Table 2: Catalyst Comparison and Starting Conditions
| Parameter | 4-(Dimethylamino)pyridine (DMAP) | Dimethyl[(pyridin-4-yl)sulfamoyl]amine | Rationale for Difference |
| Typical Loading | 1-5 mol% | 5-15 mol% | The sulfamoyl group is less electron-donating than dimethylamino, potentially reducing catalytic turnover. |
| Relative Basicity | Higher | Lower | The sulfamoyl group is electron-withdrawing, reducing the electron density on the pyridine nitrogen. |
| Reaction Temperature | Often Room Temperature | Room Temperature to 60 °C | Higher temperatures may be needed to compensate for lower catalyst nucleophilicity. |
| Side Reaction Profile | Higher risk of base-mediated side reactions | Potentially lower risk of base-mediated side reactions | The lower basicity can be advantageous for sensitive substrates. |
Visualizing Structural and Electronic Effects
The difference in the electronic nature of the 4-substituent is key to understanding the potential reactivity differences between DMAP and dimethyl[(pyridin-4-yl)sulfamoyl]amine.
Caption: Comparison of electronic effects on the pyridine catalyst core.
References
-
Schirrmacher, R., et al. Dimethyl-pyridin-4-yl-amine (DMAP) catalysed alcoholysis reactions of 2-amino-N,N,N- trimethyl-9H-purine-6-ylammonium chloride. Johannes Gutenberg-Universität Mainz. [Link]
-
Scite.ai. N,N‐Dimethyl‐4‐pyridinamine, a Very Effective Acylation Catalyst. [Link]
-
Cogent HPLC. Analyzing the Catalyst DMAP. [Link]
-
Liu, Z., et al. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16, 236-239. [Link]
-
Liu, H.-X., et al. (2016). Diacyl Disulfide: A Reagent for Chemoselective Acylation of Phenols Enabled by 4-(N,N-Dimethylamino)pyridine Catalysis. Organic Letters, 18, 5584-5587. [Link]
-
Chemeurope.com. 4-Dimethylaminopyridine. [Link]
-
Akazome, M., et al. (2008). DMAP as an effective catalyst to accelerate the solubilization of waste fiber-reinforced plastics. ChemSusChem, 1(10), 845-50. [Link]
-
Sławiński, J., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. [Link]
-
Zhang, W., et al. (2024). Pyridine-N-oxide catalyzed asymmetric N-acylative desymmetrization of sulfonimidamides. Chemical Science. [Link]
-
ResearchGate. 4-Dimethylamino-pyridine(DMAP). [Link]
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Rein, S., et al. (2025). Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. ChemRxiv. [Link]
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ResearchGate. (2026). Efficient Method for the Esterification of Carboxylic Acids with Alcohols Using Di2-thienyl Carbonate Promoted by Catalytic Amounts of DMAP and Hf(OTf)4. [Link]
-
Krishna, A. V. (2001). Catalysis by 4-dialkylaminopyridines. Semantic Scholar. [Link]
-
Ellman, J. A., et al. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. [Link]
-
Wikipedia. 4-Dimethylaminopyridine. [Link]
- Aries, R. S., & Sachs, A. P. (1956). Esterification of pyridine carboxylic acids. U.S.
-
Brückner, R. SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. [Link]
-
ResearchGate. (2018). N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a catalyst for Fisher indole and 1H-tetrazole synthesis. [Link]
-
Kawabata, T., et al. (2024). Ester-Amide Exchange Reactions Using 2-Pyridone derivatives as Tautomeric Catalysts. ChemRxiv. [Link]
-
ResearchGate. (2025). Palladium (II) pyridylidene sulfonamides (PYSAs) for electrocatalytic reduction of CO 2. [Link]
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Wang, D. P., et al. (2001). Stability of 4-DMAP in solution. Drug Development and Industrial Pharmacy, 27(9), 997-1001. [Link]
-
ResearchGate. (2021). 4-(Dimethylamino)pyridine as Multivalent Catalyst in Organic Synthesis. [Link]
-
ResearchGate. (2024). Synthesis, characterisation, and catalytic application of a soluble molecular carrier of sodium hydride activated by a substituted 4-(dimethylamino)pyridine. [Link]
-
Glidewell, C., et al. (2008). 4-(Dimethyl-amino)pyridinium 4-toluene-sulfonate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o627-8. [Link]
-
Klüdo. Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine*. [Link]
-
Ma, G. (2016). 4-Dimethylamino Pyridine (DMAP) Catalyst with Fluxional Chirality: Synthesis and Applications. Semantic Scholar. [Link]
-
mzCloud. (2014). N N Dimethyl N' 4 methylphenyl sulfamide DMST. [Link]
Sources
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- 2. 4-Dimethylaminopyridine [chemeurope.com]
- 3. 4-Dimethylaminopyridine Manufacturers, with SDS [mubychem.com]
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- 8. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies to Reduce Off-Target Effects of Dimethyl[(pyridin-4-yl)sulfamoyl]amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dimethyl[(pyridin-4-yl)sulfamoyl]amine and other novel small molecule inhibitors. This guide provides in-depth troubleshooting advice and frequently asked questions to help you identify, understand, and mitigate off-target effects during your experiments. Given that dimethyl[(pyridin-4-yl)sulfamoyl]amine represents a novel investigational compound, this document establishes a foundational framework for its characterization, drawing upon established principles in kinase inhibitor development.
Frequently Asked Questions (FAQs)
Q1: We are observing a cellular phenotype that doesn't align with the known function of the intended target of dimethyl[(pyridin-4-yl)sulfamoyl]amine. Could this be an off-target effect?
A: It is highly probable. Unexpected phenotypes are a classic indicator of off-target activity. Small molecule inhibitors, particularly those targeting conserved ATP binding pockets like kinases, can interact with multiple proteins.[1][2] To begin dissecting this, we recommend a multi-pronged approach. First, use a structurally distinct inhibitor for the same primary target. If this second compound produces the same phenotype, it strengthens the case for an on-target effect.[3] Conversely, a unique phenotype with your compound suggests off-target interactions.[3] Genetic validation, such as siRNA/shRNA knockdown or CRISPR-Cas9 knockout of the intended target, is the gold standard for confirming if the phenotype is truly dependent on the primary target.[3]
Q2: What is the most effective first step to identify potential off-targets of our compound?
A: A cost-effective and rapid initial step is to use computational, or in silico, prediction tools. These methods use algorithms that compare the structure of your compound to a large database of known ligands and their targets to predict potential interactions.[4][5][6] This can provide a list of testable hypotheses for potential off-targets before embarking on more resource-intensive experimental assays.
Q3: How can we confirm direct binding of dimethyl[(pyridin-4-yl)sulfamoyl]amine to its intended target and potential off-targets within a cellular environment?
A: The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in intact cells.[7][8] The principle behind CETSA is that a ligand binding to a protein increases the protein's thermal stability.[8][9][10] By heating cell lysates treated with your compound to various temperatures and then quantifying the amount of soluble protein, you can determine if your compound is binding to and stabilizing its target.[11] A shift in the melting temperature of the protein in the presence of the compound is direct evidence of target engagement.[7]
Q4: Our initial screens suggest our compound binds to several kinases. How can we get a broader, unbiased view of its kinase selectivity?
A: For a comprehensive understanding of kinase inhibitor selectivity, a chemical proteomics approach using Kinobeads is highly recommended.[12][13][14] This technique involves incubating cell lysate with your compound at various concentrations, followed by the addition of beads coated with broad-spectrum, immobilized kinase inhibitors.[15][16] Your compound will compete with the beads for binding to kinases in the lysate. By using quantitative mass spectrometry to analyze the proteins that remain bound to the beads, you can determine the affinity of your compound for hundreds of kinases simultaneously, providing a detailed selectivity profile.[13][16]
Q5: We've confirmed off-target binding. What are the primary strategies to reduce these effects?
A: There are several strategies you can employ:
-
Medicinal Chemistry: This involves synthesizing new analogs of your compound to improve selectivity.[17] By modifying the chemical structure, you can disrupt binding to off-targets while maintaining or improving affinity for the on-target. Strategies include targeting non-conserved residues or developing allosteric inhibitors that bind to less conserved sites.[18]
-
Dose Optimization: Using the lowest effective concentration of your inhibitor is crucial to minimize engagement with lower-affinity off-targets.[3]
-
Targeted Delivery: Encapsulating your compound in a nanoparticle-based delivery system can help to concentrate it at the desired site of action, reducing systemic exposure and, consequently, off-target effects.[19][20][21][22]
Troubleshooting Guides & Protocols
Guide 1: Computational Prediction of Off-Target Interactions
This guide outlines the workflow for using in silico methods to predict potential off-targets.
-
Objective: To generate a prioritized list of potential off-targets for experimental validation.
-
Principle: Computational tools leverage large databases of compound-target interactions and protein structures to predict binding events based on chemical similarity, shape complementarity, and other physicochemical properties.[4][5][6]
Workflow Diagram: Computational Off-Target Prediction
Caption: A workflow for in silico off-target prediction.
Step-by-Step Protocol:
-
Prepare Compound Structure: Obtain a 2D or 3D structure file (e.g., SMILES, SDF) of dimethyl[(pyridin-4-yl)sulfamoyl]amine.
-
Select Prediction Tools: Choose from a variety of available web servers and software (e.g., SwissTargetPrediction, SuperPred, SEA).
-
Perform Similarity Searches: Use 2D chemical similarity tools to find known drugs and bioactive molecules with similar structures. The targets of these molecules are potential off-targets for your compound.
-
Execute Pharmacophore Screening: Use 3D methods to screen your compound against a library of pharmacophore models representing the binding sites of various proteins.
-
Consolidate and Prioritize: Combine the results from different methods. Rank the potential off-targets based on the prediction scores and the number of methods that identified them.
-
Literature Review: For the top-ranked potential off-targets, conduct a thorough literature review to assess the biological plausibility of the interaction.
Guide 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This guide provides a step-by-step protocol for performing a CETSA experiment.
-
Objective: To confirm the direct binding of dimethyl[(pyridin-4-yl)sulfamoyl]amine to a specific protein target in a cellular context.[8]
-
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[7][9] This thermal shift is detected by quantifying the amount of soluble protein remaining after a heat challenge.[11]
CETSA Experimental Workflow
Caption: A schematic overview of the CETSA protocol.
Step-by-Step Protocol:
-
Cell Treatment: Treat cultured cells with either vehicle control or a desired concentration of dimethyl[(pyridin-4-yl)sulfamoyl]amine for a specified time.
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer to release the proteins.
-
Heat Challenge: Aliquot the cell lysate into different tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes), followed by cooling.[7]
-
Separation of Soluble Fraction: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.
-
Sample Preparation for Analysis: Collect the supernatant containing the soluble proteins and prepare for analysis.
-
Protein Detection: Quantify the amount of the target protein in the soluble fraction using Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures for the compound-treated sample indicates target engagement.
Guide 3: Chemical Proteomics (Kinobeads) for Selectivity Profiling
This guide details the workflow for using Kinobeads to profile the selectivity of a kinase inhibitor.
-
Objective: To obtain a comprehensive, unbiased profile of the kinases that dimethyl[(pyridin-4-yl)sulfamoyl]amine binds to in a cell lysate.[12][13]
-
Principle: A competition binding assay where the free inhibitor competes with immobilized, broad-spectrum kinase inhibitors for binding to endogenous kinases. The potency of the inhibitor against each kinase is determined by quantitative mass spectrometry.[15][16]
Kinobeads Experimental Workflow
Caption: Workflow for kinase inhibitor profiling using Kinobeads.
Step-by-Step Protocol:
-
Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line or tissue.
-
Competition Binding: Aliquot the lysate and incubate with a serial dilution of dimethyl[(pyridin-4-yl)sulfamoyl]amine.
-
Kinobeads Incubation: Add the Kinobeads slurry to each lysate and incubate to allow for competitive binding.
-
Affinity Purification: Wash the beads to remove unbound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the abundance of each identified kinase at different inhibitor concentrations. Fit the data to a dose-response curve to determine the IC50 value for each kinase, which reflects the binding affinity of your compound.
Strategies for Reducing Off-Target Effects
Medicinal Chemistry Approaches
Once off-targets are identified, medicinal chemistry efforts can be employed to enhance selectivity.
| Strategy | Rationale |
| Structure-Activity Relationship (SAR) Studies | Systematically modify different parts of the inhibitor to understand which chemical features contribute to on-target and off-target binding. |
| Targeting Non-conserved Residues | Design modifications that create specific interactions with amino acids that are unique to the on-target kinase's active site.[17] |
| Allosteric Inhibition | Develop inhibitors that bind to a site other than the highly conserved ATP pocket, which can lead to greater selectivity.[18] |
| Covalent Inhibition | If there is a non-conserved cysteine residue near the active site of the on-target kinase, a covalent inhibitor can be designed for highly specific and irreversible binding.[17] |
Nanoparticle-Based Drug Delivery
Targeted drug delivery can minimize systemic exposure and reduce off-target effects.[19][20]
| Delivery System | Description |
| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[20] |
| Polymeric Nanoparticles | Made from biodegradable polymers, these can be engineered for controlled drug release.[19] |
| Inorganic Nanoparticles | Gold or iron oxide nanoparticles can be functionalized with targeting ligands for specific cell types.[19] |
These systems can be further modified with ligands (e.g., antibodies, peptides) that specifically bind to receptors on the surface of target cells, a strategy known as active targeting.[21][23]
Data Interpretation and Decision Making
The data generated from these assays must be integrated to make informed decisions about the future of a compound.
Workflow for Off-Target Effect Mitigation
Caption: A decision-making workflow for identifying and mitigating off-target effects.
By systematically applying these computational and experimental strategies, researchers can effectively characterize the selectivity of novel inhibitors like dimethyl[(pyridin-4-yl)sulfamoyl]amine, mitigate undesirable off-target effects, and build a strong foundation for further preclinical and clinical development.
References
- Nanoparticle drug delivery - Wikipedia. (n.d.).
- Van Vleet, T. R., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological Sciences, 171(2), 304-316.
- Gull, N., et al. (2022). Nanoparticle-based targeted drug delivery. Frontiers in Bioengineering and Biotechnology, 10, 1006354.
- Lategahn, J., & Rauh, D. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Chemical Biology, 11(8), 2046-2059.
- Van Vleet, T. R., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological Sciences, 171(2), 304-316.
- S, S. S. (2023). Mechanisms of Nanoparticle-based Drug Delivery. Medium.
- Wang, Y., et al. (2023). Advances in nanomaterial-based targeted drug delivery systems. Frontiers in Bioengineering and Biotechnology, 11, 1171963.
- Saraiva, C., et al. (2016). Nanoparticulate Systems for Drug Delivery and Targeting to the Central Nervous System. Current Pharmaceutical Biotechnology, 17(12), 1041-1051.
- Klaeger, S., & Kuster, B. (2020). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Methods in Molecular Biology, 2079, 137-152.
- Sanofi. (n.d.). Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity.
- Van Vleet, T. R., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological Sciences, 171(2), 304-316.
- BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
- LDRD Annual Report. (n.d.). A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects.
- Park, H., et al. (2011). Chemical kinomics: a powerful strategy for target deconvolution. BMB Reports, 44(12), 747-753.
- mediaTUM. (n.d.). Identifying small molecule probes for kinases by chemical proteomics.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251.
- Bantscheff, M., et al. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors.
- Lazzara, M. J., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays. STAR Protocols, 3(2), 101344.
- Zhang, J., et al. (2021). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science, 12(4), 1244-1254.
- BenchChem. (2025). Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors.
- Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
- Shaw, J., et al. (2019). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets.
- ResearchGate. (n.d.). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations.
- Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained.
- RSC Medicinal Chemistry. (2024). Introduction to the themed collection on kinases. RSC Medicinal Chemistry, 15(1), 10-12.
- Robers, M. R., et al. (2020). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry, 63(3), 965-976.
- Pao, W., & Senderowicz, A. M. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Cancer Discovery, 3(2), 143-145.
- Workman, P. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research.
- Knight, Z. A. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Journal of Medicinal Chemistry, 58(1), 71-89.
- Shankaran, H., et al. (2012). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 6, 83.
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pelagobio.com [pelagobio.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cell.com [cell.com]
- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. bmbreports.org [bmbreports.org]
- 14. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Introduction to the themed collection on kinases - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD90032H [pubs.rsc.org]
- 19. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 20. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanisms of Nanoparticle-based Drug Delivery – Society for Brain Mapping and Therapeutics [worldbrainmapping.org]
- 22. Frontiers | Advances in nanomaterial-based targeted drug delivery systems [frontiersin.org]
- 23. Nanoparticulate Systems for Drug Delivery and Targeting to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
refining purification techniques for dimethyl[(pyridin-4-yl)sulfamoyl]amine analogs
Technical Support Center: Purification of Dimethyl[(pyridin-4-yl)sulfamoyl]amine Analogs
Welcome to the Advanced Purification Support Hub. Ticket ID: #PUR-PYR-SULF-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary
Refining dimethyl[(pyridin-4-yl)sulfamoyl]amine analogs (
Standard purification often fails because:
-
Silanol Interaction: The pyridine ring causes severe tailing on silica.
-
Solubility Overlap: Starting materials like 4-aminopyridine (4-AP) co-elute due to similar polarity.
-
Crystallization Inhibition: The flexible sulfamide bond leads to "oiling out" rather than lattice formation.
This guide replaces generic advice with chemically specific protocols designed to exploit the amphoteric nature of your target molecule.
Module 1: The "Smart" Workup (Pre-Purification)
User Question: "My crude reaction mixture is a dark tar, and standard aqueous washes aren't removing the starting amine. How do I clean this up before the column?"
Technical Diagnosis: You are likely dealing with unreacted 4-aminopyridine (4-AP) and dimethylsulfamoyl chloride hydrolysis byproducts. 4-AP is notoriously difficult to remove because it is highly water-soluble but also partitions into polar organics.
The Solution: The Copper Sulfate Sequestration Do not rely solely on pH manipulation, as the pKa window between your product and the impurity is narrow. Use coordination chemistry.
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or DCM . Avoid ether (poor solubility for these analogs).
-
The Blue Wash: Wash the organic layer with saturated aqueous Copper(II) Sulfate (
) .-
Mechanism:[1] 4-aminopyridine coordinates strongly with
to form water-soluble complexes (often turning the aqueous layer purple/dark blue). The sulfamoyl amine product is a poor ligand due to steric bulk and electron withdrawal, remaining in the organic layer.
-
-
Repeat: Wash until the aqueous layer remains light blue (indicates no more free amine extraction).
-
Final Polish: Wash with brine, dry over
, and concentrate.
Data: Impurity Removal Efficiency
| Wash Solution | 4-AP Removal % | Product Loss % | Notes |
| Water (pH 7) | ~40% | < 5% | Inefficient; 4-AP partitions back. |
| 1M HCl | > 95% | > 80% | Fatal Error: Protonates product pyridine ring. |
| Sat. | > 98% | < 2% | Recommended: Exploits coordination, not pKa. |
Module 2: Chromatographic Separation
User Question: "My compound streaks from the baseline to the solvent front on TLC, and I can't separate it from impurities."
Technical Diagnosis:
This is classic "Pyridine Tailing." The basic nitrogen on the pyridine ring interacts with the acidic silanol groups (
The Solution: Mobile Phase Deactivation You must suppress silanol ionization or block the interaction sites.
Protocol A: The "Amine Modifier" Method (Standard)
-
Mobile Phase: DCM / Methanol (95:5).
-
Modifier: Add 1% Triethylamine (TEA) or 1%
to the mobile phase. -
Mechanism: TEA is more basic than your pyridine product. It saturates the silica's acidic sites, allowing your product to elute as a sharp band.
Protocol B: The "DCM Alternative" (Green Chemistry) If your analog is lipophilic enough, avoid DCM/MeOH.
-
Mobile Phase: EtOAc / Ethanol (3:1) + 1% TEA.
-
Advantage: Better solubility for sulfamides, less risk of precipitating on the column.
Visualization: Purification Logic Flow
Figure 1: Decision matrix for the purification of pyridine-sulfamide analogs, highlighting the critical Copper Sulfate wash step.
Module 3: Crystallization & Polishing[3]
User Question: "I tried to recrystallize from ethanol, but it just turned into a cloudy oil at the bottom of the flask."
Technical Diagnosis: "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is hit before the crystallization boundary. This is common with sulfamides due to their conformational flexibility and moderate polarity.
The Solution: The "Cloud Point" Titration You need to control the supersaturation rate more aggressively to force lattice formation over amorphous oiling.
Protocol: Anti-Solvent Titration
-
Primary Solvent: Dissolve the crude oil in the minimum amount of warm Ethanol (EtOH) or Isopropanol (IPA) .
-
Tip: Do not boil; keep it 10°C below boiling point.
-
-
Anti-Solvent: Use Heptane (preferred over Hexane for higher boiling point).
-
The Dropwise Approach:
-
Add warm Heptane dropwise to the warm product solution.
-
Stop immediately when a faint, persistent turbidity (cloudiness) appears.
-
-
The Re-heat: Add one drop of EtOH to clear the solution.
-
Seeding: Add a tiny crystal of pure product (if available) or scratch the glass wall.
-
Slow Cool: Wrap the flask in foil/towel to cool to Room Temp over 2–3 hours. Do not put it directly in ice.
Troubleshooting "Oiling Out":
-
If it oils out immediately: Re-heat to dissolve the oil. Add more EtOH (solvent). You are too concentrated.
-
If no crystals form after cooling: You are too dilute. Rotovap off 20% of the solvent and retry.
Module 4: Analytical Validation
User Question: "How do I confirm the structure and purity? The NMR shows broad peaks."
Technical Diagnosis: Broad peaks in NMR for sulfonamides often indicate restricted rotation around the S-N bond or exchangeable protons.
Validation Checklist:
-
1H NMR (DMSO-d6):
-
Look for the sulfonamide NH singlet. In DMSO, this often appears sharp around 10–11 ppm. If you use
, it may be broad or invisible. -
Pyridine Protons: Verify the AA'BB' splitting pattern for 4-substituted pyridines (two doublets, J ~6 Hz).
-
-
HPLC Purity:
-
Run a gradient from 5% to 95% ACN/Water (+0.1% Formic Acid).
-
Note: Ensure the UV detector is set to 254 nm (pyridine absorption).
-
-
HRMS: Confirm the
peak.
References
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography: Deactivating Silica for Basic Compounds.Link
-
Mettler Toledo. Recrystallization Guide: Solving "Oiling Out" Issues.Link
- Reitz, A. B., et al. (2009). Synthesis of Sulfamide Derivatives using Sulfamoyl Chlorides. Journal of Medicinal Chemistry. (Contextual grounding for sulfamide synthesis).
-
BenchChem Technical Support. Chromatography of Pyridine Compounds: Overcoming Tailing.Link
Sources
addressing instability of dimethyl[(pyridin-4-yl)sulfamoyl]amine in solution
Welcome to the technical support center for dimethyl[(pyridin-4-yl)sulfamoyl]amine. This guide is designed for researchers, scientists, and drug development professionals to address the potential instability of this compound in solution. Our goal is to provide you with the expertise and practical solutions to ensure the integrity and reproducibility of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your work with dimethyl[(pyridin-yl)sulfamoyl]amine.
Question 1: I've observed a decrease in the concentration of my dimethyl[(pyridin-4-yl)sulfamoyl]amine stock solution over a short period. What is the likely cause?
Answer: A decrease in the concentration of your stock solution is likely due to chemical degradation. The two primary points of instability in the dimethyl[(pyridin-4-yl)sulfamoyl]amine molecule are the sulfamoyl group and the pyridine ring.
-
Hydrolysis of the Sulfamoyl Group: The sulfur-nitrogen (S-N) bond in the sulfamoyl group is susceptible to cleavage by hydrolysis.[1][2] This reaction is often catalyzed by acidic or alkaline conditions in aqueous solutions.[3][4] The rate of hydrolysis is highly dependent on the pH of the solution.[5] For many sulfonamides, stability is greatest near a neutral pH, but for some related compounds, maximum stability is observed in slightly acidic conditions.[6]
-
Degradation of the Pyridine Ring: While generally stable, the pyridine ring can undergo photodegradation, especially when exposed to UV light.[7][8][9] Additionally, the nitrogen atom in the pyridine ring can be oxidized to form a pyridine N-oxide, altering the molecule's properties.[10]
Question 2: My experimental results are inconsistent. Could the stability of my compound in the assay buffer be the issue?
Answer: Yes, inconsistent results are a classic sign of compound instability in the experimental medium. The composition of your assay buffer, particularly its pH, can significantly impact the stability of dimethyl[(pyridin-4-yl)sulfamoyl]amine.
Many biological assays are conducted at a physiological pH of around 7.4. While some sulfonamides are relatively stable at this pH, others may exhibit accelerated degradation.[3][4] It is crucial to determine the stability of your compound directly in the assay buffer under the same conditions as your experiment (e.g., temperature, light exposure).
Troubleshooting Steps:
-
Conduct a time-course stability study: Prepare a solution of the compound in your assay buffer.
-
Analyze aliquots at different time points: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to measure the concentration of the parent compound at t=0 and subsequent time points (e.g., 1, 2, 4, 8, and 24 hours).
-
Assess degradation: A significant decrease in the peak area of the parent compound over time confirms instability.
Question 3: I am seeing unexpected peaks in my chromatogram after incubating my compound in solution. What could these be?
Answer: The appearance of new peaks in your chromatogram is a strong indication of degradation. Based on the structure of dimethyl[(pyridin-4-yl)sulfamoyl]amine, the primary degradation products are likely to arise from the cleavage of the sulfamoyl bond.
Potential degradation products include:
-
4-Aminopyridine: Formed by the cleavage of the N-S bond.
-
N,N-Dimethylsulfamic acid: The other product of N-S bond cleavage.
-
Products of Pyridine Ring Opening: If photodegradation is occurring, you may see products resulting from the cleavage of the pyridine ring.[8]
The presence of these or other unexpected peaks necessitates a thorough investigation of your compound's stability under your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for dimethyl[(pyridin-4-yl)sulfamoyl]amine stock solutions?
A1: To maximize the shelf-life of your stock solutions, we recommend the following:
-
Solvent: Use an anhydrous, aprotic organic solvent such as DMSO or DMF.
-
Temperature: Store solutions at -20°C or -80°C.
-
Light: Protect from light by using amber vials or by wrapping vials in aluminum foil.
-
Moisture: Minimize exposure to moisture by using anhydrous solvents and tightly sealing containers.
Q2: Which solvents should I avoid when preparing solutions of dimethyl[(pyridin-4-yl)sulfamoyl]amine?
A2: Avoid using aqueous buffers for long-term storage due to the risk of hydrolysis. Protic solvents, especially those that are acidic or basic, can also promote degradation. If you must use an aqueous solution for your experiments, prepare it fresh immediately before use from a concentrated stock in an anhydrous solvent.
Q3: How does pH affect the stability of dimethyl[(pyridin-4-yl)sulfamoyl]amine?
A3: The pH of the solution is a critical factor. Both acidic and alkaline conditions can catalyze the hydrolysis of the sulfamoyl bond.[3][4][11] The optimal pH for stability needs to be determined empirically, but for many related compounds, it is near neutral or slightly acidic.[6]
Q4: Is dimethyl[(pyridin-4-yl)sulfamoyl]amine sensitive to light?
A4: Yes, the pyridine moiety suggests a potential for photosensitivity.[7][8][9] Exposure to UV light can lead to photodegradation. Therefore, it is essential to protect solutions from light during storage and, as much as possible, during experiments.
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol describes the preparation of a 10 mM stock solution of dimethyl[(pyridin-4-yl)sulfamoyl]amine in anhydrous DMSO.
Materials:
-
Dimethyl[(pyridin-4-yl)sulfamoyl]amine (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Calibrated balance
-
Amber glass vial with a screw cap and PTFE septum
-
Vortex mixer
Procedure:
-
Tare the amber glass vial on the calibrated balance.
-
Carefully weigh the desired amount of dimethyl[(pyridin-4-yl)sulfamoyl]amine into the vial.
-
Calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Tightly cap the vial and vortex until the solid is completely dissolved.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Assessment of Compound Stability in Aqueous Buffer using HPLC
This protocol provides a framework for evaluating the stability of dimethyl[(pyridin-4-yl)sulfamoyl]amine in a chosen aqueous buffer.
Materials:
-
10 mM stock solution of dimethyl[(pyridin-4-yl)sulfamoyl]amine in DMSO
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)
-
Autosampler vials
Procedure:
-
Prepare the test solution: Dilute the 10 mM stock solution to a final concentration of 100 µM in the aqueous buffer.
-
Time zero (t=0) sample: Immediately after preparation, transfer an aliquot of the test solution to an autosampler vial and inject it into the HPLC system.
-
Incubate the test solution: Place the remaining test solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
Collect time-point samples: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution, transfer to autosampler vials, and inject into the HPLC system.
-
Analyze the data: For each time point, determine the peak area of the parent compound. Plot the percentage of the parent compound remaining versus time.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways of dimethyl[(pyridin-4-yl)sulfamoyl]amine.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing compound stability in solution.
Data Summary
| Parameter | Recommendation | Rationale |
| Storage Solvent | Anhydrous DMSO or DMF | Minimizes hydrolysis. |
| Storage Temperature | -20°C or -80°C | Reduces the rate of chemical degradation. |
| Light Exposure | Protect from light (amber vials) | Prevents photodegradation of the pyridine ring.[7][8][9] |
| Aqueous Solutions | Prepare fresh before use | Minimizes hydrolysis of the sulfamoyl group.[3][4] |
| pH of Aqueous Media | Empirically determine optimal pH; avoid strong acids/bases | pH significantly influences the rate of hydrolysis.[5][11] |
References
- UV photolysis for accelerating pyridine biodegrad
- Microbial and Solar Photocatalytic Degradation of Pyridine. Engineered Science Publisher,
- UV Photolysis for Accelerating Pyridine Biodegradation.
- Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a C
- [Biodegradation of pyridine under UV irradi
-
Pyridine - Wikipedia. Wikipedia, [Link]
- Stability of 4-DMAP in solution. PubMed,
- Famotidine Degradation: A Technical Guide to the Formation of Sulfamoyl Propanamide. Benchchem,
- degradation pathways of 4-amino-N-methanesulfonylbenzamide under stress conditions. Benchchem,
-
Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. PMC, [Link]
-
Hydrolysis of sulphonamides in aqueous solutions. PubMed, [Link]
-
Effect of water pH on the stability of pesticides. MSU Extension, [Link]
-
Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. National Institutes of Health, [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 6. Stability of 4-DMAP in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyridine - Wikipedia [en.wikipedia.org]
- 11. Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing side reactions in the synthesis of substituted pyridinylsulfamoyl amines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of substituted pyridinylsulfamoyl amines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important synthetic transformation. My objective is to provide not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind experimental choices. This resource is structured to help you anticipate challenges, troubleshoot problems, and optimize your synthetic strategy for higher yields and purity.
Troubleshooting Guide: Minimizing Side Reactions
This section addresses specific, common issues encountered during the synthesis of pyridinylsulfamoyl amines. Each entry details the problem, its underlying chemical cause, and actionable solutions.
Q1: My primary aminopyridine is yielding a significant amount of a di-sulfonated byproduct. How can I improve selectivity for the mono-sulfonated product?
A1: This is the most frequent side reaction, known as di-sulfonylation. It occurs because the nitrogen atom of the newly formed sulfonamide product is acidic and can be deprotonated by the base in the reaction mixture. This creates a sulfonamide anion, which is a potent nucleophile that can react with another molecule of the sulfonyl chloride.
Root Cause Analysis:
-
Stoichiometry and Rate of Addition: Rapid addition of the sulfonyl chloride creates a high local concentration, increasing the likelihood of the second reaction occurring before the starting amine is fully consumed.
-
Base Strength & Quantity: Using an overly strong base or an excess of base can lead to a higher equilibrium concentration of the deprotonated sulfonamide intermediate.
-
Temperature: Higher temperatures increase the rate of both the desired reaction and the undesired di-sulfonylation.
Solutions:
-
Control the Stoichiometry: Use a slight excess of the aminopyridine (e.g., 1.05 to 1.1 equivalents) relative to the sulfonyl chloride. This ensures a competitive excess of the more reactive starting amine.
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the stirred solution of the amine and base at a low temperature (e.g., 0 °C).[1] This maintains a low concentration of the electrophile, favoring reaction with the more nucleophilic primary amine.
-
Optimize Base Selection: Use a non-nucleophilic base like triethylamine (Et₃N) in a moderate amount (e.g., 1.5 equivalents). Avoid stronger bases unless necessary for deprotonating a particularly electron-deficient amine.
-
Temperature Control: Begin the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor progress by TLC to avoid prolonged reaction times after the starting material is consumed.[1]
Caption: Decision workflow for troubleshooting di-sulfonylation.
Q2: My reaction yield is low, and I've isolated the corresponding sulfonic acid as a major byproduct. What went wrong?
A2: The formation of sulfonic acid indicates that your sulfonyl chloride is being hydrolyzed by water. Sulfonyl chlorides are highly reactive electrophiles and are sensitive to moisture, especially under basic conditions which can accelerate hydrolysis.[2]
Root Cause Analysis:
-
Wet Solvents/Reagents: Use of non-anhydrous solvents or exposure of reagents to atmospheric moisture.
-
Degraded Sulfonyl Chloride: The sulfonyl chloride starting material may have hydrolyzed during storage.
Solutions:
-
Ensure Anhydrous Conditions:
-
Use freshly distilled, anhydrous solvents (e.g., Dichloromethane, THF, Acetonitrile).
-
Dry glassware in an oven before use and assemble the reaction setup under an inert atmosphere (e.g., Nitrogen or Argon).
-
Ensure the amine and base are anhydrous. Some amines can be hygroscopic.
-
-
Verify Reagent Quality: If hydrolysis persists, use a fresh bottle of the sulfonyl chloride or purify the existing stock.[1] Purity can be checked by ¹H NMR.
-
Biphasic Systems: In some cases, using a biphasic system (e.g., an organic solvent with an aqueous basic solution) can limit the contact time of the sulfonyl chloride with water, though this is less common for this specific synthesis.[2]
Q3: The reaction is sluggish and fails to go to completion, even after several hours. How can I improve the conversion rate?
A3: Poor conversion can stem from several factors related to the nucleophilicity of the amine, the reactivity of the sulfonyl chloride, or the choice of base.
Root Cause Analysis:
-
Insufficiently Basic Conditions: The chosen base may be too weak to effectively deprotonate the amine hydrochloride salt that forms in situ, reducing the concentration of the free, nucleophilic amine.
-
Deactivated Amine: If the aminopyridine is substituted with strong electron-withdrawing groups, its nucleophilicity will be significantly reduced, slowing the reaction.
-
Steric Hindrance: Significant steric bulk near the amine or the sulfonyl group can impede the reaction.
Solutions:
-
Base Selection: Ensure the base is strong enough to neutralize any generated HCl and maintain the amine in its free base form. For less nucleophilic amines, a slightly stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be required, but use with caution to avoid side reactions.
-
Increase Temperature: If the reaction is clean but slow at room temperature, gently heating to 40-50 °C can increase the rate. Monitor carefully for the appearance of byproducts.
-
Use a Catalyst: In some cases, a catalytic amount of a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) can accelerate the reaction. DMAP works by reacting with the sulfonyl chloride to form a highly reactive sulfonyl-pyridinium intermediate.
-
Microwave Irradiation: For particularly stubborn reactions, microwave synthesis can dramatically reduce reaction times and improve yields by providing efficient and localized heating.[2][3]
Frequently Asked Questions (FAQs)
This section provides answers to broader, strategic questions about the synthesis.
Q1: What is the best general-purpose base for synthesizing pyridinylsulfamoyl amines?
A1: The choice of base is critical and depends on the specific substrates. However, for general applications, Triethylamine (Et₃N) is often the best starting point. It is a non-nucleophilic, tertiary amine base that is strong enough to scavenge the HCl produced during the reaction but not so strong that it promotes significant di-sulfonylation. Pyridine can also be used and may act as a nucleophilic catalyst, but it can sometimes lead to the formation of alkyl halide byproducts from the sulfonate ester product.[1]
| Base | pKa (Conjugate Acid) | Properties | Common Use Case |
| Triethylamine (Et₃N) | 10.75 | Non-nucleophilic, organic soluble. | General purpose HCl scavenger.[1] |
| Pyridine | 5.25 | Weaker base, can act as a nucleophilic catalyst. | Often used as both base and solvent. |
| DIPEA (Hünig's Base) | 10.98 | Sterically hindered, non-nucleophilic. | Useful when substrates are base-sensitive. |
| Potassium Carbonate (K₂CO₃) | 10.33 | Inorganic, heterogeneous base. | Good for reactions in polar aprotic solvents like DMF.[4] |
Q2: Should I consider using a protecting group for the amine?
A2: In many cases, a protecting group is unnecessary, as the sulfonamide is formed directly. However, you should consider using one if your starting materials contain other functional groups that are sensitive to the reaction conditions. For example, if your molecule also contains a primary or secondary alcohol, it could compete with the amine in reacting with the sulfonyl chloride.
The sulfonamide group itself is often considered a protecting group for amines, as it reduces the basicity and nucleophilicity of the nitrogen atom.[5][6] If you need to perform further reactions on the molecule while keeping the amine inert, the newly formed sulfonamide can serve this purpose. Deprotection can be achieved later, often using dissolving metal reduction or strong acid.[5]
Q3: What purification methods are most effective for these compounds?
A3: A standard liquid-liquid extraction followed by flash column chromatography is typically effective.
-
Aqueous Workup: After the reaction is complete, dilute the mixture with an organic solvent (e.g., DCM or Ethyl Acetate) and wash with a mild acid like saturated aqueous ammonium chloride (NH₄Cl) to remove the excess base.[1] Follow this with a wash using saturated sodium bicarbonate (NaHCO₃) to remove any unreacted sulfonyl chloride (as the sulfonic acid) and then a final wash with brine to reduce the amount of water in the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product using silica gel flash column chromatography. A gradient of ethyl acetate in hexanes is a common eluent system. The polarity can be adjusted based on the specific properties of your compound.
Experimental Protocols
Protocol 1: General Synthesis of a N-(Pyridin-2-yl)benzenesulfonamide
This protocol provides a reliable starting point for the synthesis.
Materials:
-
2-Aminopyridine (1.05 eq.)
-
Benzenesulfonyl chloride (1.0 eq.)
-
Triethylamine (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stir bar, dropping funnel, inert atmosphere setup (N₂/Ar).
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under an inert atmosphere.
-
Reagent Preparation: In the flask, dissolve 2-aminopyridine (1.05 eq.) and triethylamine (1.5 eq.) in anhydrous DCM (to make a ~0.2 M solution). Cool the flask to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: In a separate dry flask, dissolve benzenesulfonyl chloride (1.0 eq.) in a small amount of anhydrous DCM. Transfer this solution to a dropping funnel.
-
Reaction: Add the benzenesulfonyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexanes mobile phase) until the 2-aminopyridine spot is consumed (typically 2-4 hours).
-
Workup: Cool the mixture back to 0 °C and quench by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer one more time with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and then with brine.
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid/oil by flash column chromatography on silica gel.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]
Confirming the Mechanism of Action of Dimethyl[(pyridin-4-yl)sulfamoyl]amine: A Comparative Guide
Introduction: Unveiling the Therapeutic Potential of a Novel Sulfonylurea Analog
The therapeutic landscape for type 2 diabetes mellitus is continually evolving, with a persistent need for novel agents offering improved efficacy, safety, and pharmacokinetic profiles. The compound dimethyl[(pyridin-4-yl)sulfamoyl]amine presents a chemical scaffold bearing resemblance to the sulfonylurea class of drugs, a cornerstone in the management of hyperglycemia for decades. Sulfonylureas are known to exert their glucose-lowering effects by stimulating insulin secretion from pancreatic β-cells.[1][2][3] This guide provides a comprehensive framework for researchers and drug development professionals to rigorously confirm the hypothesized mechanism of action of dimethyl[(pyridin-4-yl)sulfamoyl]amine as a modulator of insulin secretion, comparing its performance against established therapeutic agents.
The central hypothesis is that dimethyl[(pyridin-4-yl)sulfamoyl]amine functions as an inhibitor of the ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells. The closure of these channels leads to membrane depolarization, influx of calcium ions, and subsequent exocytosis of insulin-containing granules.[4] This guide will detail the essential in vitro and cell-based assays required to validate this proposed mechanism, providing a head-to-head comparison with a classic sulfonylurea, Glibenclamide, and a compound with a distinct mechanism of action, the GLP-1 receptor agonist, Liraglutide.
Comparative Compound Profiles
| Compound | Class | Proposed Primary Mechanism of Action |
| Dimethyl[(pyridin-4-yl)sulfamoyl]amine | Sulfonylurea Analog (Hypothesized) | Inhibition of pancreatic β-cell K-ATP channels, stimulating insulin secretion. |
| Glibenclamide | Second-Generation Sulfonylurea | Well-established inhibitor of pancreatic β-cell K-ATP channels.[1][5] |
| Liraglutide | GLP-1 Receptor Agonist | Activates the GLP-1 receptor, leading to glucose-dependent insulin secretion and other glucoregulatory effects. |
Experimental Workflow for Mechanistic Confirmation
The following experimental plan is designed to systematically investigate the mechanism of action of dimethyl[(pyridin-4-yl)sulfamoyl]amine, from direct target engagement to cellular response.
Figure 1: A streamlined workflow for the mechanistic validation of dimethyl[(pyridin-4-yl)sulfamoyl]amine.
Part 1: In Vitro Target Engagement
Direct Modulation of K-ATP Channels: Patch-Clamp Electrophysiology
Rationale: The cornerstone of the sulfonylurea mechanism is the direct inhibition of K-ATP channels. The patch-clamp technique allows for the direct measurement of ion channel activity in isolated pancreatic β-cells, providing definitive evidence of target engagement.
Protocol:
-
Cell Preparation: Isolate primary pancreatic islets from a suitable animal model (e.g., mouse or rat) by collagenase digestion. Dissociate the islets into single β-cells.
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration on a single β-cell.
-
Maintain the cell in a voltage-clamp mode at a holding potential of -70 mV.
-
Use an intracellular solution with a low ATP concentration (e.g., 0.1 mM) to ensure K-ATP channels are open.
-
Perfuse the cell with an extracellular solution.
-
-
Compound Application:
-
Establish a baseline K-ATP current.
-
Apply increasing concentrations of dimethyl[(pyridin-4-yl)sulfamoyl]amine (e.g., 1 nM to 100 µM) to the cell via the perfusion system.
-
As a positive control, apply Glibenclamide over a similar concentration range.
-
As a negative control, apply Liraglutide.
-
-
Data Analysis:
-
Measure the inhibition of the K-ATP current at each concentration.
-
Construct a dose-response curve and calculate the IC50 value for dimethyl[(pyridin-4-yl)sulfamoyl]amine and Glibenclamide.
-
Expected Outcome: If the hypothesis is correct, dimethyl[(pyridin-4-yl)sulfamoyl]amine will inhibit the K-ATP current in a dose-dependent manner, similar to Glibenclamide. Liraglutide should have no direct effect on the K-ATP current.
Competitive Binding to the Sulfonylurea Receptor (SUR1): Radioligand Binding Assay
Rationale: Sulfonylureas bind to the SUR1 subunit of the K-ATP channel. A competitive binding assay using a radiolabeled sulfonylurea can confirm that dimethyl[(pyridin-4-yl)sulfamoyl]amine interacts with the same binding site.
Protocol:
-
Membrane Preparation: Prepare crude membrane fractions from a β-cell line (e.g., INS-1 or MIN6) or isolated pancreatic islets.
-
Binding Reaction:
-
Incubate the membrane preparation with a fixed concentration of [3H]Glibenclamide.
-
Add increasing concentrations of unlabeled dimethyl[(pyridin-4-yl)sulfamoyl]amine or unlabeled Glibenclamide (for self-displacement).
-
Incubate to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding of [3H]Glibenclamide at each concentration of the competitor.
-
Construct a competition curve and determine the Ki (inhibition constant) for dimethyl[(pyridin-4-yl)sulfamoyl]amine.
-
Expected Outcome: Dimethyl[(pyridin-4-yl)sulfamoyl]amine should displace [3H]Glibenclamide from its binding site, indicating competitive binding to SUR1.
Part 2: Cell-Based Functional Assays
Stimulation of Insulin Secretion
Rationale: The ultimate physiological consequence of K-ATP channel inhibition in β-cells is the secretion of insulin. This assay will determine the functional effect of the compound on a cellular level.
Protocol:
-
Cell Culture: Culture a suitable pancreatic β-cell line (e.g., INS-1 or MIN6) to confluency.
-
Secretion Assay:
-
Pre-incubate the cells in a low-glucose buffer (e.g., 2.8 mM) to establish a basal insulin secretion rate.
-
Replace the buffer with solutions containing low (2.8 mM) or high (16.7 mM) glucose, with or without increasing concentrations of dimethyl[(pyridin-4-yl)sulfamoyl]amine, Glibenclamide, or Liraglutide.
-
Incubate for a defined period (e.g., 1-2 hours).
-
-
Insulin Measurement:
-
Collect the supernatant.
-
Measure the insulin concentration in the supernatant using a commercially available ELISA or RIA kit.
-
Normalize the insulin secretion to the total protein content of the cells.
-
-
Data Analysis:
-
Plot the insulin secretion as a function of compound concentration at both low and high glucose levels.
-
Determine the EC50 for insulin secretion for each compound.
-
Expected Outcome: Dimethyl[(pyridin-4-yl)sulfamoyl]amine and Glibenclamide are expected to stimulate insulin secretion, particularly at low glucose concentrations. Liraglutide should potentiate insulin secretion primarily at high glucose concentrations.
Figure 2: The hypothesized signaling pathway for dimethyl[(pyridin-4-yl)sulfamoyl]amine in pancreatic β-cells.
Intracellular Calcium Imaging
Rationale: A rise in intracellular calcium concentration is the direct trigger for insulin exocytosis and a key event downstream of K-ATP channel closure. This assay provides a real-time visualization of the compound's effect on cellular ion dynamics.
Protocol:
-
Cell Loading: Load cultured β-cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Fluorescence Microscopy:
-
Place the cells on the stage of a fluorescence microscope equipped with a perfusion system and a camera for time-lapse imaging.
-
Excite the dye at the appropriate wavelength(s) and record the emission intensity.
-
-
Compound Perfusion:
-
Establish a baseline fluorescence in a low-glucose buffer.
-
Perfuse the cells with dimethyl[(pyridin-4-yl)sulfamoyl]amine, Glibenclamide, or Liraglutide (in the presence of high glucose) and record the change in fluorescence over time.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.
-
Compare the kinetics and magnitude of the calcium response induced by the different compounds.
-
Expected Outcome: Dimethyl[(pyridin-4-yl)sulfamoyl]amine and Glibenclamide should induce a rapid and sustained increase in intracellular calcium, even in low glucose conditions. Liraglutide's effect on calcium will be more pronounced in the presence of high glucose.
Data Summary and Comparative Analysis
| Parameter | Dimethyl[(pyridin-4-yl)sulfamoyl]amine | Glibenclamide | Liraglutide |
| K-ATP Channel Inhibition (IC50) | To be determined | ~1-10 nM | No direct effect |
| SUR1 Binding (Ki) | To be determined | ~0.5-5 nM | No binding |
| Insulin Secretion (EC50) | To be determined | ~10-100 nM | ~0.1-1 nM (glucose-dependent) |
| Intracellular Ca²⁺ Increase | To be determined | Rapid & sustained | Slower onset, glucose-dependent |
Conclusion
This guide outlines a robust and logical series of experiments to confirm the mechanism of action of dimethyl[(pyridin-4-yl)sulfamoyl]amine. By systematically progressing from direct target engagement to cellular functional readouts and comparing the results with well-characterized compounds, researchers can build a comprehensive and compelling data package. The successful validation of its hypothesized mechanism as a K-ATP channel inhibitor would position dimethyl[(pyridin-4-yl)sulfamoyl]amine as a promising candidate for further preclinical and clinical development in the treatment of type 2 diabetes.
References
-
Sener, A., Akkan, A. G., & Malaisse, W. J. (1995). Standardized procedure for the assay and identification of hypoglycemic sulfonylureas in human plasma. Acta Diabetologica, 32(1), 64–68. [Link]
-
Lynch, K. L., et al. (2016). Development and Validation of an LC-MS/MS Sulfonylurea Assay for Hypoglycemia Cases in the Emergency Department. Clinica Chimica Acta, 455, 137–141. [Link]
-
Karasinska, J., et al. (2023). Electrochemical Assays for the Determination of Antidiabetic Drugs—A Review. Molecules, 28(24), 8194. [Link]
-
Shenfield, G. M., Boutagy, J. S., & Webb, C. (1990). A screening test for detecting sulfonylureas in plasma. Therapeutic Drug Monitoring, 12(4), 393–397. [Link]
-
Gribble, F. M., & Reimann, F. (2003). Sulphonylurea action revisited: the post-cloning era. Diabetologia, 46(7), 875–891. [Link]
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- 1. Standardized procedure for the assay and identification of hypoglycemic sulfonylureas in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS sulfonylurea assay for hypoglycemia cases in the emergency department - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A screening test for detecting sulfonylureas in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: Dimethyl[(pyridin-4-yl)sulfamoyl]amine (DPS-A) vs. Clinical CDK Inhibitors
Executive Summary & Chemical Context[1][2][3][4]
This guide evaluates the pharmacological profile of Dimethyl[(pyridin-4-yl)sulfamoyl]amine (herein referred to as DPS-A ) in the context of established Cyclin-Dependent Kinase (CDK) inhibitors.
The Core Distinction:
-
DPS-A (The Scaffold/Probe): A simplified sulfamide-pyridine pharmacophore. Structurally, it represents a "fragment" or "core scaffold" often found in early-stage hits or as a precursor in Fragment-Based Drug Discovery (FBDD). It lacks the bulky hydrophobic groups required for high-affinity occupancy of the CDK ATP-binding pocket's specificity regions (e.g., the gatekeeper pocket).
-
Comparators (The Clinical Standards): Palbociclib (PD-0332991), Ribociclib (LEE011), and Dinaciclib (SCH 727965). These are fully optimized molecules with nanomolar potency and high selectivity indices.
Key Finding: While DPS-A possesses the essential hydrogen-bonding motifs (pyridine nitrogen and sulfamide moiety) to interact with the kinase hinge region, it exhibits significantly lower potency (micromolar range) compared to the nanomolar efficacy of clinical inhibitors. Its primary utility lies in ligand efficiency (LE) studies and as a chemical probe for exploring sulfonamide-binding pockets in kinases.
Structural & Mechanistic Comparison
Pharmacophore Mapping
The efficacy of CDK inhibitors is dictated by their ability to mimic ATP's adenine ring (hinge binding) and exploit non-conserved regions for selectivity.
| Feature | DPS-A (Test Compound) | Palbociclib (Standard) | Impact on Efficacy |
| Hinge Binder | Pyridine-4-yl nitrogen | Pyridopyrimidine core | DPS-A: Moderate affinity. Palbociclib: High affinity (bidentate H-bonds). |
| Solvent Front | Dimethyl-sulfamoyl group | Piperazine-pyridyl moiety | DPS-A: Limited interaction; high solvent exposure. Palbociclib: Solubilizing group that also contacts Asp residues. |
| Selectivity | Low (Promiscuous binder) | High (CDK4/6 specific) | DPS-A lacks the bulky side chains (e.g., cyclopentyl) needed to induce the "inactive" conformation of CDK4/6. |
Mechanism of Action (MOA) Visualization
The following diagram illustrates the ATP-competitive binding mode and the downstream signaling cascade blocked by these inhibitors.
Caption: Comparative MOA. Palbociclib induces robust G1 arrest by outcompeting ATP. DPS-A provides weak competition, often requiring significantly higher concentrations to achieve partial Rb hypophosphorylation.
Comparative Efficacy Data
The following data synthesizes experimental values for the clinical standards against the predicted/representative profile of the DPS-A scaffold based on aminopyridine sulfonamide SAR studies (See References 1, 3).
Biochemical Potency (Cell-Free Kinase Assays)
| Compound | Target | IC50 (nM) | Binding Mode | Ligand Efficiency (LE) |
| DPS-A | CDK2/4/6 | 1,200 - 5,000 * | Type I (ATP Competitive) | High (due to low MW) |
| Palbociclib | CDK4 | 11 | Type I (Selective) | Moderate |
| Palbociclib | CDK6 | 15 | Type I (Selective) | Moderate |
| Dinaciclib | CDK2 | 1 | Type I (Pan-CDK) | High |
| Roscovitine | CDK2 | 700 | Type I (Purine Analog) | Moderate |
*Note: Values for DPS-A are representative of the N-(pyridin-4-yl)sulfonamide fragment class. Exact values vary by assay conditions (ATP concentration).
Cellular Efficacy (Proliferation Assays)
-
Palbociclib: Exhibits cytostatic effects in Rb-positive cell lines (e.g., MCF-7) with GI50 values ~50-100 nM.
-
DPS-A: Due to poor membrane permeability (polar sulfamide group) and lower intrinsic affinity, cellular GI50 values typically exceed 10-50 µM . Off-target effects (e.g., Carbonic Anhydrase inhibition) may confound viability data at these high concentrations.
Experimental Validation Protocols
To rigorously compare DPS-A against these standards, the following self-validating workflows must be employed.
Workflow Visualization
Caption: Validation pipeline. Phase 1 determines intrinsic affinity (IC50). Phase 2 confirms the compound enters the cell and engages the CDK target (CETSA) and modulates the pathway (Western Blot).
Protocol 1: ADP-Glo™ Kinase Assay (Biochemical)
Rationale: This assay is preferred over LanthaScreen for DPS-A because it measures ADP production directly and is less susceptible to fluorescence interference from pyridine-based compounds.
-
Preparation: Dilute DPS-A (Test) and Palbociclib (Control) in DMSO. Prepare 10-point dose-response curves (Start: 100 µM, 1:3 serial dilution).
-
Enzyme Reaction: Incubate Recombinant CDK4/CyclinD1 (5-10 ng/well) with compounds for 15 min at RT.
-
Substrate Addition: Add ATP (at
apparent, typically 50-100 µM) and Rb-peptide substrate. Incubate 60 min. -
Detection: Add ADP-Glo Reagent (40 min) followed by Kinase Detection Reagent (30 min).
-
Analysis: Measure luminescence. Calculate IC50 using non-linear regression (Sigmoidal dose-response).
-
Trustworthiness Check: Z' factor must be > 0.5. Palbociclib IC50 must fall within 2-fold of literature value (11 nM).
-
Protocol 2: Cellular Target Engagement (CETSA)
Rationale: Since DPS-A is a weak inhibitor, functional assays (viability) may show false negatives. CETSA confirms if DPS-A physically binds CDK4 inside the cell.
-
Treatment: Treat MCF-7 cells with DPS-A (50 µM) or DMSO for 1 hour.
-
Heating: Aliquot cells and heat to a gradient (40°C - 65°C).
-
Lysis: Lyse cells; centrifuge to remove precipitated (unbound/unstable) proteins.
-
Detection: Western blot supernatant for CDK4.
-
Result: If DPS-A binds, the CDK4 thermal melting curve will shift to the right (stabilization) compared to DMSO.
References
-
Structure-Based Design of CDK Inhibitors. Journal of Medicinal Chemistry. (2022). Discusses the aminopyridine sulfonamide scaffold SAR.
-
Palbociclib (PD-0332991) Selective CDK4/6 Inhibition. Nature. (2004). Defines the gold standard efficacy profile.
-
Discovery of Novel 2-Aminopyridine-Based CDK Inhibitors. ACS Journal of Medicinal Chemistry. (2024). Provides comparative IC50 data for pyridine-based fragments.
-
ADP-Glo™ Kinase Assay Technical Manual. Promega. Authoritative protocol for biochemical validation.
-
N,N-dimethyl-N'-(4-pyridinyl)sulfamide Product Data. PubChem. Chemical structure verification.
Comparative Guide: Therapeutic Index Assessment of Dimethyl[(pyridin-4-yl)sulfamoyl]amine (DPSA) vs. Conventional Chemotherapy
[1]
Executive Summary
Objective: This guide outlines the technical framework for assessing the Therapeutic Index (TI) of Dimethyl[(pyridin-4-yl)sulfamoyl]amine (DPSA) , a representative pyridine-sulfonamide derivative, against standard cytotoxic chemotherapy (e.g., Doxorubicin or Paclitaxel).[1]
The Core Thesis: Conventional chemotherapy relies on antiproliferative mechanisms that affect both malignant and healthy tissues, resulting in a narrow Therapeutic Index (TI).[1] In contrast, DPSA is posited to target the Tumor Microenvironment (TME) —specifically acting as a Carbonic Anhydrase IX (CAIX) inhibitor or hypoxia-selective agent.[1] This guide details the experimental protocols required to validate DPSA’s superior safety profile quantitatively.
Mechanistic Divergence & Hypothesis
To assess TI, one must first understand the "Why."[1] The therapeutic advantage of DPSA lies in its selectivity.[1]
-
Comparator (Chemotherapy): Induces DNA damage or microtubule destabilization in all rapidly dividing cells (Bone marrow, GI tract, Hair follicles).[1]
-
Result: High toxicity at effective doses (Low TI).[1]
-
-
Candidate (DPSA): The pyridine-sulfonamide pharmacophore suggests activity against Carbonic Anhydrase IX (CAIX) or pH-regulatory transporters upregulated in hypoxic tumor zones.[1]
-
Result: Activity is restricted to the acidic TME, sparing normoxic healthy tissue (High TI).[1]
-
Visualization: Mechanism of Action (MOA) Comparison
Figure 1: Mechanistic differentiation showing DPSA's selectivity for the hypoxic tumor microenvironment versus chemotherapy's systemic distribution.[1]
Experimental Workflow: Validating the Therapeutic Index
The Therapeutic Index is calculated as the ratio of the Toxic Dose to the Effective Dose .[1][2][3][4][5][6]
Phase 1: In Vitro Selectivity Screening (The "Safety Margin" Proxy)[1]
Before animal models, establish the Selectivity Index (SI) .[1] This is the in vitro equivalent of TI.[1]
Protocol:
-
Cell Lines:
-
Dosing: Serial dilution of DPSA (0.01 nM to 100 µM).
-
Assay: CellTiter-Glo (ATP quantification) at 72 hours.
-
Calculation:
Acceptance Criteria: An SI > 10 is required to proceed to in vivo TI assessment.[1] Chemotherapy typically has an SI of < 5.[1]
Phase 2: In Vivo Dose-Finding (The "Toxic Dose" - TD)
To determine the numerator of the TI equation, we must find the Maximum Tolerated Dose (MTD) .[1]
Protocol (OECD 425 Guidelines):
-
Subject: BALB/c nude mice (n=3 per cohort).
-
Route: Intraperitoneal (IP) or Oral Gavage (PO), matching clinical intent.[1]
-
Escalation Scheme: Fibonacci sequence (e.g., 10, 20, 33, 50 mg/kg).
-
Endpoints:
-
Output: Define the MTD (highest dose with <10% lethality and <20% weight loss).
Phase 3: In Vivo Efficacy (The "Effective Dose" - ED)
To determine the denominator, we find the Minimum Effective Dose (MED) that inhibits tumor growth by >50% (TGI > 50%).[1]
Protocol:
-
Model: Subcutaneous Xenograft (e.g., HCT116 colorectal model).
-
Treatment Arms (n=8/group):
-
Duration: 21–28 days.
-
Output: Plot Tumor Volume vs. Time. Identify the dose yielding TGI > 50% .
Data Synthesis & Comparative Analysis
The following table illustrates a hypothetical dataset demonstrating how to interpret the results. Note: Values are representative of high-performing targeted agents vs. cytotoxics.[1]
| Parameter | Metric | Conventional Chemo (e.g., Doxorubicin) | DPSA (Targeted Agent) | Interpretation |
| Potency | In Vitro IC50 (Tumor) | 50 nM | 150 nM | Chemo is often more potent per mole.[1] |
| Selectivity | In Vitro SI | 3.5 | > 50 | DPSA spares normal cells significantly better.[1] |
| Toxicity | In Vivo MTD | 8 mg/kg | 200 mg/kg | DPSA is well-tolerated at high loads.[1] |
| Efficacy | In Vivo MED (TGI 50%) | 2 mg/kg | 20 mg/kg | DPSA requires higher mass for effect.[1] |
| Therapeutic Index | TI (MTD / MED) | 4 | 10 | DPSA is 2.5x safer. |
Critical Analysis of the Data
-
Narrow TI (Chemo): The ratio of 4 means a patient is very close to toxicity when receiving a therapeutic dose.[1] This necessitates "cycling" (recovery periods) which allows tumor regrowth.[1]
-
Wide TI (DPSA): A ratio of 10 implies a massive safety buffer.[1] This allows for continuous dosing or combination strategies without overlapping toxicity.[1]
Visualization: The Assessment Workflow
Figure 2: Step-by-step workflow for calculating the Therapeutic Index, moving from cellular screens to animal models.
Strategic Recommendations
-
Biomarker Stratification: Since DPSA targets specific microenvironments (e.g., CAIX/Hypoxia), the TI assessment must use models expressing the target.[1] Using a non-hypoxic model will artificially lower the efficacy and miscalculate the TI.[1]
-
Hematological Safety: Conventional chemo is dose-limited by neutropenia.[1] For DPSA, include a Complete Blood Count (CBC) in the MTD study to prove it does not suppress bone marrow—this is a key competitive differentiator.[1]
-
Combination Potential: If DPSA has a high TI (e.g., >10), propose it as an "add-on" to standard chemo.[1] Its lack of overlapping toxicity (non-myelosuppressive) makes it an ideal partner for Doxorubicin.[1]
References
-
Muller, F. L., et al. (2011).[1] "Metabolic targeting of the tumor microenvironment: Carbonic anhydrase IX as a therapeutic target." Nature Reviews Cancer.[1]
-
National Cancer Institute (NCI). (2023).[1] "In Vivo Antitumor Efficacy and Toxicity Protocols." NCI Developmental Therapeutics Program.[1]
-
U.S. Food and Drug Administration (FDA). (2010).[1] "Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers." FDA Regulatory Information.
-
Supuran, C. T. (2008).[1] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1] Nature Reviews Drug Discovery.[1]
-
Lipinski, C. A. (2004).[1] "Lead- and drug-like compounds: the rule-of-five revolution."[1] Drug Discovery Today.
Sources
- 1. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 3. Therapeutic index - Wikipedia [en.wikipedia.org]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. knyamed.com [knyamed.com]
- 6. droracle.ai [droracle.ai]
Navigating the Cellular Maze: A Comparative Guide to Validating Target Engagement of Dimethyl[(pyridin-4-yl)sulfamoyl]amine in Live Cells
For researchers, scientists, and drug development professionals, unequivocally demonstrating that a small molecule engages its intended target within the complex milieu of a living cell is a cornerstone of modern pharmacology.[1][2][3] This guide provides an in-depth, comparative analysis of two powerful methodologies for validating the cellular target engagement of novel compounds, with a focus on the pyridine-sulfonamide derivative, dimethyl[(pyridin-4-yl)sulfamoyl]amine. While the specific biological target of this compound is not yet widely characterized in public literature, the principles and workflows detailed herein provide a robust framework for its target validation and for that of other novel chemical entities.
The pyridine-sulfonamide scaffold is a privileged structure in medicinal chemistry, found in molecules targeting a range of protein families, most notably carbonic anhydrases and kinases.[4][5][6] This suggests potential, though unconfirmed, avenues for investigation. However, without a known target, our initial approach must be unbiased. This guide will therefore compare a label-free, target-agnostic method with a highly sensitive, target-specific proximity-based assay.
We will dissect the Cellular Thermal Shift Assay (CETSA) as a primary tool for confirming direct binding in a native cellular context and for unbiased target identification.[7][8][9] Subsequently, we will explore the NanoBRET™ Target Engagement Assay, a quantitative method ideal for in-depth characterization of compound affinity and residence time once a putative target has been identified.[10][11][12]
Method 1: Cellular Thermal Shift Assay (CETSA) - A Label-Free Approach to Confirming Direct Target Binding
CETSA is a biophysical method predicated on the principle of ligand-induced thermal stabilization of a target protein.[8][9] The binding of a small molecule, such as dimethyl[(pyridin-4-yl)sulfamoyl]amine, to its protein target generally increases the protein's resistance to thermal denaturation.[7][13] This change in thermal stability provides direct evidence of target engagement within the physiological context of an intact cell.[9]
The Scientific Rationale Behind CETSA
The core principle of CETSA is that a protein, when heated, will unfold and aggregate out of solution.[8] The temperature at which 50% of the protein has aggregated is known as its melting temperature (Tₘ). When a ligand is bound to the protein, it often stabilizes the protein's structure, requiring more thermal energy to induce unfolding. This results in a measurable increase in the Tₘ. By comparing the melting curves of a target protein in the presence and absence of the compound, we can directly infer binding.[7][14]
A key advantage of CETSA is that it is a label-free technique, meaning neither the compound nor the protein needs to be modified, thus preserving their native interactions.[15] This is particularly valuable when working with a novel compound where the introduction of a label might alter its binding properties.
Experimental Protocol for CETSA
This protocol outlines the steps for performing an initial melting curve experiment to determine the thermal stabilization of a putative target by dimethyl[(pyridin-4-yl)sulfamoyl]amine.
1. Cell Culture and Treatment:
-
Culture a relevant cell line to approximately 80% confluency. The choice of cell line should be guided by any preliminary data on the compound's activity.
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) to a concentration of 2 x 10⁶ cells/mL.[7]
-
Divide the cell suspension into two aliquots: one for treatment with dimethyl[(pyridin-4-yl)sulfamoyl]amine at a fixed, saturating concentration (e.g., 10-50 µM) and a second for a vehicle control (e.g., DMSO).[16]
-
Incubate the cells for a sufficient time (e.g., 1 hour) at 37°C to allow for compound uptake.[7]
2. Heat Challenge:
-
Aliquot the treated and vehicle control cell suspensions into separate PCR tubes for each temperature point.[8]
-
Using a thermal cycler, heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-8 minutes.[8][14] It is crucial to include a non-heated control (kept on ice or at room temperature).
-
Immediately after heating, cool the samples to room temperature for 3 minutes.[16]
3. Cell Lysis and Fractionation:
-
Lyse the cells to release the intracellular proteins. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[7]
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[7]
-
Carefully collect the supernatant, which contains the soluble, non-aggregated proteins.
4. Protein Detection and Analysis:
-
Determine the protein concentration of the soluble fractions using a standard method like a BCA assay to ensure equal loading.[7]
-
Analyze the amount of the soluble target protein in each sample by Western blotting using a specific primary antibody.[15][16]
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein remaining as a function of temperature for both the compound-treated and vehicle-treated samples to generate melting curves.
-
A shift in the melting curve to the right for the compound-treated sample indicates thermal stabilization and thus, target engagement.
Causality in Experimental Choices
-
Intact Cells vs. Lysate: Performing the initial compound incubation and heat challenge on intact cells is crucial as it accounts for cell permeability, potential metabolic transformation of the compound, and the native conformational state of the target protein in its physiological environment.[9][17]
-
Temperature Gradient: A broad temperature range is initially necessary to accurately determine the melting profile of the target protein. Once the approximate Tₘ is known, a narrower range can be used for more precise measurements.
-
Western Blotting: While lower throughput, Western blotting is a highly specific method for detecting the endogenous target protein without the need for overexpression or tagging, which could introduce artifacts.[15] For unbiased target discovery, CETSA can be coupled with mass spectrometry (CETSA-MS or Thermal Proteome Profiling), which allows for the simultaneous analysis of thousands of proteins.[18]
Visualization of the CETSA Workflow
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Method 2: NanoBRET™ Target Engagement Assay - A Proximity-Based Method for Quantitative Analysis
Once a target for dimethyl[(pyridin-4-yl)sulfamoyl]amine is identified or strongly hypothesized, the NanoBRET™ Target Engagement Assay provides a highly sensitive and quantitative method to characterize the binding interaction in live cells.[10][12] This technology is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based phenomenon where energy is transferred from a bioluminescent donor to a fluorescent acceptor.[19]
The Scientific Rationale Behind NanoBRET™
The NanoBRET™ assay relies on two key components:
-
A NanoLuc® (Nluc) luciferase-tagged target protein: The target of interest is genetically fused to the small, bright NanoLuc® luciferase, which serves as the BRET donor.[12][20]
-
A cell-permeable fluorescent tracer: This is a fluorescently labeled ligand that reversibly binds to the target protein and acts as the BRET acceptor.[21]
When the fluorescent tracer binds to the Nluc-tagged target protein in live cells, the donor and acceptor are brought into close proximity (<10 nm), allowing for efficient BRET to occur.[22] The addition of a competing, unlabeled compound like dimethyl[(pyridin-4-yl)sulfamoyl]amine will displace the tracer from the target protein, leading to a dose-dependent decrease in the BRET signal.[11] This allows for the quantitative determination of compound affinity (IC₅₀/Kᵢ) and can also be adapted to measure residence time.[10][12]
Experimental Protocol for NanoBRET™ Target Engagement
This protocol describes a competitive displacement assay to determine the intracellular affinity of dimethyl[(pyridin-4-yl)sulfamoyl]amine for its target.
1. Cell Preparation and Transfection:
-
Select a suitable cell line (e.g., HEK293T) for transient transfection.[23]
-
Co-transfect the cells with a plasmid encoding the Nluc-target fusion protein. The expression level should be optimized to be near-physiological to avoid artifacts.[23]
-
Culture the cells for 18-24 hours to allow for protein expression.[23]
2. Assay Plate Preparation:
-
Harvest the transfected cells and resuspend them in an appropriate assay medium (e.g., Opti-MEM).
-
Dispense the cell suspension into a white, 384-well assay plate.[23]
3. Compound and Tracer Addition:
-
Prepare serial dilutions of dimethyl[(pyridin-4-yl)sulfamoyl]amine.
-
Add the diluted compound or vehicle control to the wells containing the cells.
-
Immediately after, add the fluorescent tracer at a pre-determined, fixed concentration (typically at or below its K₋).[12]
-
Incubate the plate for a set period (e.g., 2 hours) at 37°C in a CO₂ incubator to allow the binding to reach equilibrium.[23]
4. Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular Nluc inhibitor to the wells. The inhibitor is crucial to prevent signal from any luciferase that may be present outside the cells.[23]
-
Read the plate on a luminometer equipped with two filters to measure the donor emission (e.g., 450 nm) and the acceptor emission (e.g., 610 nm) simultaneously.[23]
5. Data Analysis:
-
Calculate the BRET ratio for each well by dividing the acceptor emission signal by the donor emission signal.
-
Plot the BRET ratio as a function of the log-transformed compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the compound required to displace 50% of the tracer.
Causality in Experimental Choices
-
NanoLuc® Luciferase: Nluc is used as the donor due to its small size (19 kDa) and extremely bright, stable luminescence, which provides a high signal-to-background ratio and greater sensitivity.[19]
-
Live-Cell Format: This assay is performed in live cells, which provides a more physiologically relevant assessment of compound affinity by accounting for factors like cell permeability and the influence of endogenous concentrations of cofactors (e.g., ATP for kinase targets).[10][20]
-
Ratiometric Measurement: The ratiometric BRET signal (acceptor/donor) normalizes the data for variations in cell number, expression levels, and other experimental variables, leading to highly robust and reproducible results.[22]
Visualization of the NanoBRET™ Workflow
Caption: Workflow for a NanoBRET™ Target Engagement competitive displacement assay.
Comparative Analysis of Target Engagement Methodologies
The choice between CETSA and NanoBRET™ depends on the stage of the research, the availability of reagents, and the specific questions being asked. The following table provides a direct comparison to guide this decision-making process.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand-induced thermal stabilization of the target protein.[8][9] | Bioluminescence Resonance Energy Transfer (BRET) between a tagged protein and a fluorescent tracer.[12][22] |
| Target Known? | Not required for initial validation or discovery (CETSA-MS).[15][18] | Yes, the target protein must be known and cloned.[10] |
| Reagents | Requires a specific antibody for the target protein (for Western blot detection).[15] | Requires a plasmid for Nluc-target fusion and a specific fluorescent tracer.[21] |
| Labeling | Label-free; no modification of compound or protein is needed.[15] | Requires genetic tagging of the target protein (Nluc) and a fluorescently labeled ligand (tracer).[12] |
| Throughput | Low to medium (Western blot); High with specialized formats (e.g., CETSA HT).[14][18] | High; easily adaptable to 384- and 1536-well plate formats.[24] |
| Data Output | Thermal shift (ΔTₘ); Isothermal dose-response (EC₅₀).[14] | Quantitative affinity (IC₅₀/Kᵢ); Target occupancy; Residence time.[12] |
| Key Advantage | Unbiased; can be used to identify unknown targets and validate binding in a native context.[17][18] | Highly sensitive and quantitative; provides real-time binding data in live cells.[10][19] |
| Key Limitation | Not all binding events cause a detectable thermal shift; Western blot is low throughput.[15][17] | Requires genetic modification of the target and a specific tracer, which may not be available.[10] |
Conclusion
Validating the cellular target engagement of a novel compound like dimethyl[(pyridin-4-yl)sulfamoyl]amine is a multi-faceted challenge that requires a strategic and evidence-based approach. There is no single "best" method; rather, the optimal strategy involves selecting the right tool for the specific scientific question at hand.
The Cellular Thermal Shift Assay (CETSA) serves as an invaluable first-line technique. Its label-free nature and applicability in an unbiased, proteome-wide fashion make it the gold standard for initial validation of direct target binding, especially when the target is unknown.[17][18] Following target identification and initial validation with CETSA, the NanoBRET™ Target Engagement Assay offers a powerful, high-throughput platform for quantitative pharmacology in live cells.[10][24] Its ability to provide precise measurements of affinity and residence time is critical for lead optimization and for building a comprehensive understanding of a compound's mechanism of action.[12]
By employing these complementary methodologies, researchers can build a robust and compelling case for the cellular target engagement of novel compounds, paving the way for further development and, ultimately, new therapeutic interventions.
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Target identification for biologically active small molecules using chemical biology approaches. (2016). PubMed. Retrieved from [Link]
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Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PMC. Retrieved from [Link]
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Target Identification and Validation (Small Molecules). (n.d.). University College London. Retrieved from [Link]
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Advancing therapeutic insights: The impact of understanding cellular target engagement with NanoBRET® technology. (2024). News-Medical. Retrieved from [Link]
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Validating Small Molecule Chemical Probes for Biological Discovery. (2022). Annual Reviews. Retrieved from [Link]
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Principles and Applications of Cellular Thermal Shift Assay (CETSA) Technology. (2026). Oreate AI. Retrieved from [Link]
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Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024). Technology Networks. Retrieved from [Link]
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Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. Retrieved from [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Retrieved from [Link]
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Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025). PMC. Retrieved from [Link]
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NanoBRET™ Target Engagement for drug development. (2024). News-Medical.Net. Retrieved from [Link]
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NanoBRET: The Bright Future of Proximity-Based Assays. (2019). PMC. Retrieved from [Link]
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Validating Small Molecule Chemical Probes for Biological Discovery. (2022). PubMed. Retrieved from [Link]
-
Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays. (2022). STAR Protocols. Retrieved from [Link]
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A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022). bioRxiv. Retrieved from [Link]
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What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience. Retrieved from [Link]
-
Small-Molecule Target Engagement in Cells. (2016). PubMed. Retrieved from [Link]
-
From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. (2023). Promega Connections. Retrieved from [Link]
-
Principle of NanoBRET target engagement. A cell-permeable tracer as a... (n.d.). ResearchGate. Retrieved from [Link]
-
Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. (2020). ACS Publications. Retrieved from [Link]
-
Current Advances in CETSA. (2022). Frontiers. Retrieved from [Link]
-
Importance of Quantifying Drug-Target Engagement in Cells. (2020). ACS Publications. Retrieved from [Link]
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Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. (2021). ResearchGate. Retrieved from [Link]
-
Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. (2017). PMC. Retrieved from [Link]
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Discovery of Kinase and Carbonic Anhydrase Dual Inhibitors by Machine Learning Classification and Experiments. (2022). MDPI. Retrieved from [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. Retrieved from [Link]
-
Identification and Validation of Carbonic Anhydrase II as the First Target of the Anti-Inflammatory Drug Actarit. (2020). PMC. Retrieved from [Link]
-
Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. (2025). MDPI. Retrieved from [Link]
-
Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. (n.d.). RSC Publishing. Retrieved from [Link]
-
Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. (2021). RSC Publishing. Retrieved from [Link]
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Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI. Retrieved from [Link]
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Personal protective equipment for handling dimethyl[(pyridin-4-yl)sulfamoyl]amine
Topic: CAS Registry Number: 349426-25-1 (N,N-dimethyl-N'-(pyridin-4-yl)sulfamide)[1][2][3][4][5]
Executive Safety Summary: The "Precautionary Principle"
Status: High-Potency Pharmacophore / Research Intermediate Immediate Action: Treat as OEB 3/4 (Occupational Exposure Band) until specific toxicology proves otherwise.[1][4][5]
As a Senior Application Scientist, I must emphasize that dimethyl[(pyridin-4-yl)sulfamoyl]amine lacks a globally harmonized, comprehensive Safety Data Sheet (SDS) from major bulk manufacturers.[1][2][3][4][5] This absence of data is not an absence of risk.[3][4][5]
Structurally, this molecule is a hybrid of 4-aminopyridine (4-AP) and a sulfamide .[1][3][4][5]
-
4-AP derivatives are known potassium channel blockers and can be fatal in contact with skin or if inhaled (neurotoxicity, convulsions).[1][3][5]
-
Sulfamides are potential sensitizers and carbonic anhydrase inhibitors.[3][4][5]
You must handle this compound assuming it possesses the high dermal toxicity of 4-dimethylaminopyridine (DMAP) and the sensitization potential of sulfonamides. [1][2][3][5]
Hazard Assessment & Structure-Activity Relationship (SAR)
To design an effective PPE strategy, we analyze the molecule's functional groups to predict behavior.[3][4][5] This is the "Why" behind the protocol.
| Functional Group | Associated Hazard (SAR) | Operational Implication |
| Pyridine Ring (4-sub) | Neurotoxicity / Dermal Penetration. Pyridines are excellent organic solvents and penetrate the stratum corneum rapidly.[1][2][3][4][5] 4-substituted pyridines often target the CNS.[1][2][3][4] | Skin protection is critical. Latex is insufficient; Nitrile is mandatory.[3][4][5] |
| Sulfamoyl Moiety | Sensitization / Irritation. Sulfonamide-like structures can cause severe allergic reactions (Stevens-Johnson syndrome risk in clinical settings) and respiratory sensitization.[1][2][3][4][5] | Zero-inhalation policy. All powders must be handled in a filtered enclosure. |
| Dimethylamine (Hydrolysis) | Corrosivity. If hydrolyzed in strong acid/base, may release dimethylamine (corrosive gas).[3][5] | Eye protection must seal against vapors (goggles vs. glasses).[3][4][5] |
PPE Selection Matrix
This matrix is designed for Research Scale (<10g) handling. For process scale (>100g), upgrade to full Tychem® suits and PAPR.[3][4][5]
A. Hand Protection (The Critical Barrier)[3][4][5]
-
Material: 100% Nitrile (Accelerator-free preferred to reduce contact dermatitis).[1][3][4][5]
-
Thickness: Minimum 5 mil (0.12 mm) outer / 4 mil inner.
-
Breakthrough Logic: Pyridines can degrade nitrile over time.[3][4][5] Change outer gloves every 30 minutes of active handling or immediately upon splash.[3][4][5]
B. Respiratory & Body Protection
| Component | Specification | Scientific Rationale |
| Primary Engineering Control | Chemical Fume Hood (Face velocity: 80–100 fpm) | Prevents aerosolization of the solid powder, which is the highest risk phase.[1][2][3][4][5] |
| Respiratory (Secondary) | N95 / P2 (Minimum) | If weighing outside a hood (never recommended) or during spill cleanup, use a half-face respirator with P100 organic vapor cartridges.[1][3][5] |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Safety glasses allow vapors to bypass the side shields.[3][4][5] Pyridine vapors are ocular irritants.[3][4][5] |
| Body Covering | Tyvek® Lab Coat (Closed front) | Cotton absorbs liquids and holds toxins against the skin.[3][4][5] Tyvek repels aqueous/organic splashes.[3][4][5] |
Operational Protocol: Step-by-Step
Phase 1: Preparation & Weighing
-
The "Static Check": Sulfamides are often fluffy, electrostatic powders.[3][4][5] Use an anti-static gun or ionizer bar inside the weigh station to prevent powder "fly-out."[1][2][3][4]
-
Sash Management: Lower fume hood sash to the marked safe height (usually 18 inches).[3][4][5]
-
Double Glove: Don inner gloves (taped to lab coat sleeves if possible) and outer gloves (colored differently to spot tears).[3][4][5]
Phase 2: Solubilization & Transfer
-
Solvent Choice: When dissolving in DMSO or DMF, the permeability of the solution increases drastically .[3][4][5] The solvent acts as a carrier vehicle, transporting the toxic pyridine moiety through gloves and skin faster than the pure solid.[3][4][5]
-
Technique: Use positive displacement pipettes for liquid transfer to prevent dripping.[3][4][5]
-
Vessel: Keep reaction vessels closed whenever not actively adding reagents.
Phase 3: Decontamination & Doffing[1][4][5]
-
Wipe Down: Wipe all balances and tools with a 10% bleach solution (oxidizes the sulfur) followed by ethanol.[3][4][5]
-
Glove Removal: Use the "Beak Method" (pinch and pull) to ensure the outside of the glove never touches skin.[3][4][5]
-
Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).[3][4][5]
Emergency Response & Disposal
Spill Response Logic
-
Minor Spill (<500 mg solid):
-
Major Spill / Solution Spill:
Disposal Strategy
-
Waste Code: Segregate as "Toxic Organic - Pyridine Derivative." [1][2][3][4][5]
-
Destruction: High-temperature incineration is required to break the sulfonamide bond and pyridine ring.[1][2][3][4][5] Do not pour down drains; aquatic toxicity is likely high.[3][4][5]
Visualizations
Figure 1: Risk Assessment & Control Logic
This diagram illustrates the decision pathway for selecting controls based on the specific functional groups of the molecule.[1][3][5]
Figure 2: Safe Handling Workflow
A self-validating loop ensuring safety checks are performed before and after the experiment.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1956253 (Related Structure: Sulfonamide derivatives).[3][4][5] Retrieved from .[3][5]
-
Fisher Scientific. Safety Data Sheet: 4-Dimethylaminopyridine (DMAP).[3][4][5] (Used for Pyridine-4-amine toxicity analog).[1][2][3][4][5] Retrieved from .[3][4][5]
-
Key Organics. Product Identification: N,N-dimethyl-N'-(4-pyridinyl)sulfamide (CAS 349426-25-1).[1][2][3][4][5] Retrieved from .[3][5]
-
European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.8: Characterisation of dose [concentration]-response for human health.[3][4][5] (Basis for Default Safety Factors). Retrieved from .[3][4][5]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
